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  • Product: 4,5-dimethyl-1H-indole-2-carboxylic acid
  • CAS: 50536-47-5

Core Science & Biosynthesis

Foundational

Synthesis of 4,5-Dimethyl-1H-indole-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The synthesis of highly substituted indoles is a cornerstone of modern drug development, providing privileged scaffolds for kinase inhibitors, GPCR ligands, and antimicrobial agents. The targeted synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted indoles is a cornerstone of modern drug development, providing privileged scaffolds for kinase inhibitors, GPCR ligands, and antimicrobial agents. The targeted synthesis of 4,5-dimethyl-1H-indole-2-carboxylic acid from 3,4-dimethylaniline represents a classic yet mechanistically complex challenge in heterocyclic chemistry.

This whitepaper provides a rigorous, self-validating methodology for this synthesis, leveraging the [1] followed by a regioselective [2]. As a Senior Application Scientist, I have structured this guide to not only provide the procedural steps but to deeply analyze the regiochemical attrition inherent in the[3,3]-sigmatropic rearrangement, ensuring researchers understand the causality behind the specific purification and isolation protocols required to obtain the pure 4,5-dimethyl isomer.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the 4,5-dimethylindole core relies on the functionalization of 3,4-dimethylaniline. The most robust approach avoids the direct use of unstable pyruvic acid derivatives by employing the Japp-Klingemann condensation of a diazonium salt with ethyl 2-methylacetoacetate. This in situ deacetylation yields the critical intermediate: ethyl pyruvate (3,4-dimethylphenyl)hydrazone.

The Regiochemical Bottleneck: C2 vs. C6 Cyclization

The defining challenge of this synthesis occurs during the Fischer Indole cyclization. When the 3,4-dimethylphenylhydrazone undergoes acid-catalyzed enehydrazine formation and subsequent[3,3]-sigmatropic rearrangement, the molecule faces a critical regiochemical divergence:

  • Path A (C6 Cyclization): The rearrangement occurs at the C6 position of the aniline ring (ortho to the C5 proton). This pathway is sterically unhindered and kinetically favored, leading to the formation of the 5,6-dimethylindole isomer.

  • Path B (C2 Cyclization): The rearrangement occurs at the C2 position, which is severely sterically hindered by the adjacent C3-methyl group. This high-energy transition state leads to the 4,5-dimethylindole isomer.

Because Path B is sterically penalized, the 4,5-dimethyl isomer is the minor product. The low overall yield (typically ~13%) is not a failure of the reaction, but a direct consequence of this regiochemical attrition. The protocols below are specifically designed to isolate this minor kinetic product from the complex tarry mixture via rigorous fractional crystallization.

Regioselectivity cluster_0 Path A: C6 Cyclization (Less Hindered) cluster_1 Path B: C2 Cyclization (Hindered by C3-Me) Hydrazone 3,4-Dimethylphenylhydrazone (Sterically Biased Intermediate) PathA Attack at C6 (Kinetically Favored) Hydrazone->PathA [3,3]-Sigmatropic Rearrangement PathB Attack at C2 (Sterically Hindered) Hydrazone->PathB [3,3]-Sigmatropic Rearrangement ProdA 5,6-Dimethylindole (Major Product: ~87%) PathA->ProdA ProdB 4,5-Dimethylindole (Minor Product: ~13%) PathB->ProdB

Figure 1: Mechanistic divergence in the Fischer cyclization of 3,4-dimethylphenylhydrazone.

Experimental Workflows (Self-Validating Protocols)

The following sequence is adapted from established industrial standards for indole functionalization[3]. Every step includes built-in purification checkpoints to manage the tarry byproducts typical of Fischer syntheses.

Phase 1: Diazotization & Japp-Klingemann Condensation
  • Diazotization: Suspend 3,4-dimethylaniline (60.6 g, 0.50 mol) in a mixture of concentrated HCl and water. Cool the mechanically stirred solution to 0–5 °C using an ice-salt bath.

  • Dropwise, add a pre-cooled aqueous solution of sodium nitrite (37.0 g, 0.53 mol), strictly maintaining the temperature below 5 °C to prevent phenol degradation.

  • Condensation: In a separate vessel, prepare a solution of ethyl 2-methylacetoacetate (73.0 g, 0.50 mol) buffered with sodium acetate.

  • Slowly introduce the diazonium salt solution into the active methylene solution. The azo intermediate forms immediately and undergoes spontaneous deacetylation to yield ethyl pyruvate (3,4-dimethylphenyl)hydrazone .

  • Purification Checkpoint: The resulting hydrazone does not readily crystallize. Extract the crude dark brown oil into ligroin (hexanes) and pass it through a short silica gel plug. This critical step removes polar polymeric impurities. Evaporate the ligroin to yield the purified hydrazone (approx. 81.1 g).

Phase 2: Fischer Indole Cyclization
  • Cyclization: Dissolve the purified hydrazone (81.1 g) in absolute ethanol.

  • While cooling the flask in an ice bath, bubble anhydrous hydrogen chloride gas into the solution until saturation is achieved.

  • Remove the ice bath and heat the saturated solution under reflux for exactly 15 minutes to drive the [3,3]-sigmatropic rearrangement and subsequent ammonia elimination.

  • Isolation of the Minor Isomer: Cool the reaction mixture and filter to remove insoluble ammonium chloride and polymeric tars. Evaporate the filtrate to dryness.

  • Digest the dark residue multiple times with warm ligroin. Concentrate the ligroin extracts slightly and cool to 0 °C. The ethyl 4,5-dimethyl-1H-indole-2-carboxylate will selectively crystallize out (approx. 31.6 g), leaving the more soluble 5,6-isomer and impurities in the mother liquor.

Phase 3: Saponification to the Free Acid
  • Suspend the crystallized ester (31.6 g) in 230 mL of methanol containing potassium hydroxide (27.0 g).

  • Heat the mixture under reflux for 1 hour to achieve complete saponification.

  • Cool the mixture, treat with activated charcoal to remove residual color bodies, and filter through Celite.

  • Evaporate the methanol, dissolve the residue in distilled water, and carefully acidify with concentrated HCl to precipitate the free acid.

  • Filter the precipitate and recrystallize twice from isopropanol to yield pure 4,5-dimethyl-1H-indole-2-carboxylic acid (approx. 3.6 g, melting point 247°–250° C decomp.).

Workflow A 3,4-Dimethylaniline B Diazonium Salt A->B NaNO2, HCl 0-5 °C C Hydrazone Intermediate B->C Ethyl 2-methylacetoacetate (Japp-Klingemann) D Ethyl 4,5-dimethyl- 1H-indole-2-carboxylate C->D Ethanolic HCl Reflux (Fischer) E 4,5-Dimethyl-1H-indole- 2-carboxylic acid D->E KOH, MeOH Saponification

Figure 2: End-to-end experimental workflow for the synthesis of the target indole.

Quantitative Data & Yield Analysis

The table below summarizes the expected mass balances and theoretical yields at each stage. Note that the drastic drop in yield during Phase 3 is an expected outcome of the regiochemical separation required to isolate the 4,5-isomer from the dominant 5,6-isomer.

Reaction PhaseTarget Intermediate / ProductKey ReagentsYield (% of Theory)Process Notes
Phase 1 Ethyl pyruvate (3,4-dimethylphenyl)hydrazone3,4-Dimethylaniline, NaNO 2​ , Ethyl 2-methylacetoacetate49% Purified via silica gel plug in ligroin to remove tar.
Phase 2 Ethyl 4,5-dimethyl-1H-indole-2-carboxylateHydrazone, Ethanolic HCl (anhydrous)42% High attrition due to removal of the major 5,6-dimethyl isomer.
Phase 3 4,5-Dimethyl-1H-indole-2-carboxylic acidIndole ester, KOH, MeOH, HCl (aq)13% (Overall)Recrystallized from isopropanol; MP 247–250 °C.

Analytical Validation (Self-Validating System)

To guarantee the scientific integrity of the final product, it is critical to analytically differentiate the isolated 4,5-dimethylindole from the kinetically favored 5,6-dimethylindole byproduct.

Proton NMR ( 1 H-NMR) is the definitive, self-validating tool for this assignment:

  • In 4,5-dimethyl-1H-indole-2-carboxylic acid: The two remaining aromatic protons are located at the C6 and C7 positions. Because they are adjacent (ortho to each other), they will couple to one another, appearing as two distinct doublets with an ortho-coupling constant of J≈7.5−8.5 Hz.

  • In 5,6-dimethyl-1H-indole-2-carboxylic acid (Major Impurity): The remaining aromatic protons are located at the C4 and C7 positions. Because they are separated by the substituted C5 and C6 carbons (para-like relationship), they cannot undergo ortho-coupling and will appear as two distinct singlets in the aromatic region.

The presence of doublets rather than singlets in the aromatic region of the NMR spectrum provides absolute, undeniable proof that the sterically hindered C2 cyclization pathway was successfully isolated.

References

  • Synthesis of ethyl pyruvate (3,4-dimethylphenylhydrazone) . PrepChem. Available at:[Link]

  • Japp-Klingemann reaction . Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Fischer indole synthesis applied to the total synthesis of natural products . RSC Advances, 2017. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 4,5-Dimethyl-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery

Executive Summary In hit-to-lead optimization campaigns, the indole core is not merely a passive structural scaffold; it is a dynamic participant in target engagement. Among its derivatives, 4,5-dimethyl-1H-indole-2-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In hit-to-lead optimization campaigns, the indole core is not merely a passive structural scaffold; it is a dynamic participant in target engagement. Among its derivatives, 4,5-dimethyl-1H-indole-2-carboxylic acid (CAS: 50536-47-5) stands out as a highly privileged building block[1]. The dual methyl substitution at the 4 and 5 positions creates a localized lipophilic shield capable of exploiting tightly constrained hydrophobic sub-pockets (such as kinase hinge regions), while the 2-carboxylic acid serves as a robust electrostatic anchor.

This whitepaper synthesizes the physicochemical properties, structural causality, and field-proven synthetic protocols for this critical intermediate, providing a self-validating framework for researchers.

Structural and Physicochemical Properties

Understanding the physicochemical baseline of a building block is essential before integrating it into a larger active pharmaceutical ingredient (API). The properties of 4,5-dimethyl-1H-indole-2-carboxylic acid make it highly favorable for fragment-based drug discovery (FBDD).

PropertyValueCausality / Relevance in Drug Design
CAS Number 50536-47-5Unique identifier for supply chain and regulatory tracking[2].
Molecular Formula C₁₁H₁₁NO₂Dictates the fundamental atomic composition and heavy atom count.
Molecular Weight 189.21 g/mol Highly favorable for FBDD (MW < 300). Leaves ample "budget" for adding complex pharmacophores without violating Lipinski's Rule of 5.
Melting Point 247°C - 250°C (decomp.)Indicates a highly stable, tightly packed crystal lattice driven by strong intermolecular hydrogen bonding between the carboxylic acid dimer and the indole N-H[3].
LogP (Predicted) ~2.6Optimal lipophilicity. The 4,5-dimethyl groups increase the partition coefficient compared to unsubstituted indole, enhancing lipid membrane partitioning.
pKa (Carboxylic Acid) ~3.8Ensures the molecule exists primarily as an anion at physiological pH (7.4), which is critical for forming salt bridges with basic amino acid residues (e.g., Lys, Arg) in target protein pockets.

Mechanistic Visualization: The Synthetic Workflow

The most robust method for constructing the 4,5-dimethylindole architecture relies on the classical Japp-Klingemann reaction followed by a Fischer Indole Cyclization.

SynthesisWorkflow A 3,4-Dimethylaniline B Diazotization (NaNO2, HCl, 0°C) A->B C Ethyl 2-methylacetoacetate D Ethyl pyruvate (3,4-dimethylphenylhydrazone) C->D Japp-Klingemann Coupling B->D E Fischer Cyclization (HCl/EtOH, Reflux) D->E F Ethyl 4,5-dimethylindole- 2-carboxylate E->F -NH3 (Ammonia loss) G Saponification (KOH/MeOH, Reflux) F->G H 4,5-Dimethyl-1H-indole- 2-carboxylic acid G->H HCl Acidification

Figure 1: Step-by-step synthetic workflow for 4,5-dimethyl-1H-indole-2-carboxylic acid.

Detailed Experimental Protocol

Trustworthiness in chemical synthesis demands protocols that are self-validating. As an application scientist, I emphasize why specific reagents and conditions are chosen, rather than just listing them. The following procedure is adapted from established 3[3].

Step 1: Hydrazone Formation (Japp-Klingemann Reaction)

Objective: Convert 3,4-dimethylaniline into ethyl pyruvate (3,4-dimethylphenylhydrazone).

  • Diazotization: Diazotize 60.6 g of 3,4-dimethylaniline using 37.0 g of sodium nitrite in aqueous HCl at 0°C. Causality: Strict temperature control (0–5°C) is mandatory to prevent the diazonium salt from decomposing into the corresponding phenol.

  • Coupling: React the diazonium solution with 73.0 g of ethyl 2-methyl-acetoacetate.

  • Purification (Critical Step): The resulting hydrazone does not readily crystallize. Dissolve the crude mixture in ligroin and pass it through a silica gel plug. Causality: Hydrazone intermediates are prone to oxidative degradation, forming dark polymeric byproducts. The silica plug removes these polar impurities, preventing them from interfering with the subsequent acid-catalyzed cyclization[3].

Step 2: Fischer Indole Cyclization

Objective: Execute a [3,3]-sigmatropic rearrangement to form the indole core.

  • Acidification: Dissolve the purified hydrazone (approx. 81.1 g) in absolute ethanol. Cool with ice and pass anhydrous hydrogen chloride gas through the solution until saturated.

  • Reflux: Heat the saturated solution under reflux for 15 minutes. Causality: The Fischer indolization requires a strong, anhydrous acid to protonate the hydrazone. Using aqueous acids here would risk premature hydrolysis of the ester or the hydrazone.

  • Isolation: Evaporate the solvent, digest the residue in warm ligroin, and cool to crystallize ethyl 4,5-dimethylindole-2-carboxylate (approx. 31.6 g yield)[3].

Step 3: Saponification

Objective: Unmask the 2-carboxylic acid.

  • Hydrolysis: Reflux the ester with 27 g of potassium hydroxide in 230 mL of methanol for 1 hour.

  • Workup: Filter the cooled mixture, treat the filtrate with activated charcoal, and evaporate to dryness.

  • Acidification: Dissolve the residue in water, clarify again with charcoal, and acidify with aqueous HCl to precipitate the product.

  • Recrystallization: Recrystallize twice from isopropanol to yield pure 4,5-dimethyl-1H-indole-2-carboxylic acid (Melting point: 247°-250° C decomp.)[3].

Advanced Catalytic Alternatives

While the classical Fischer Indole synthesis is highly scalable, modern drug discovery often requires milder conditions, especially when dealing with sensitive functional groups. For highly functionalized derivatives, researchers should consider4[4].

Utilizing a Pd/BINAP or Pd/Xantphos catalyst system allows for the cross-coupling of aryl bromides with benzophenone hydrazone. This intermediate acts as a protected arylhydrazine, which can be deprotected and cyclized in a one-pot procedure[4]. This circumvents the need for harsh diazotization conditions and provides an elegant alternative for synthesizing complex indole-2-carboxylic acid analogs.

References

  • [1] Title: 4,5-dimethyl-1H-indole-2-carboxylic acid — Chemical Substance Information | Source: NextSDS | URL:1

  • [2] Title: 50536-47-5 | 4,5-Dimethyl-1H-indole-2-carboxylic acid | Source: BLD Pharm | URL: 2

  • [4] Title: A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis | Source: Journal of the American Chemical Society | URL: 4

  • [3] Title: Synthesis of ethyl pyruvate (3,4-dimethylphenylhydrazone) | Source: PrepChem.com | URL: 3

Sources

Foundational

Spectral Characterization of 4,5-Dimethyl-1H-indole-2-carboxylic Acid: An In-Depth Analytical Guide

Executive Summary & Chemical Context 4,5-Dimethyl-1H-indole-2-carboxylic acid (CAS Registry Number: 50536-47-5) is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical research and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

4,5-Dimethyl-1H-indole-2-carboxylic acid (CAS Registry Number: 50536-47-5) is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical research and drug discovery[1]. The indole core is a privileged scaffold in medicinal chemistry, and derivatives substituted at the 4- and 5-positions are classically accessed via the Fischer indole synthesis or modern palladium-catalyzed cross-coupling methodologies[2].

The purpose of this whitepaper is to establish a definitive, self-validating spectral profile—encompassing Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR)—for this compound. As a Senior Application Scientist, the goal is to detail not just the what of the spectral data, but the why behind the analytical methodologies and the causality of the observed physical phenomena.

Analytical Workflow Strategy

Relying on a single analytical modality is insufficient for unambiguous structural elucidation. The workflow below illustrates a self-validating system where MS provides the exact molecular formula, IR identifies the functional groups, and NMR maps the exact atomic connectivity.

Analytical_Workflow A Sample Preparation (4,5-dimethyl-1H-indole-2-carboxylic acid) B HRMS (ESI-TOF) Negative Ion Mode A->B Aliquot 1 C ATR-FTIR Solid-State Analysis A->C Aliquot 2 D NMR Spectroscopy (1H & 13C in DMSO-d6) A->D Aliquot 3 E Data Synthesis & Structural Validation B->E Exact Mass & Formula C->E Functional Groups D->E Atom Connectivity

Fig 1. Multi-modal analytical workflow for the structural validation of the indole derivative.

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocol
  • Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50 v/v) without acidic modifiers.

  • System Validation : Infuse a sodium formate calibration solution prior to the run to ensure mass accuracy is locked to < 5 ppm.

  • Acquisition : Inject 5 µL into an ESI-TOF mass spectrometer operating strictly in negative ion mode .

Causality for Ionization Mode : The carboxylic acid moiety (pKa ~ 4.5) readily deprotonates in solution. Negative mode Electrospray Ionization (ESI) specifically targets this acidic proton, yielding a highly abundant [M-H]⁻ parent ion while actively suppressing background chemical noise (such as sodium/potassium adducts) typically observed in positive mode.

Data Presentation
Ion TypeFormulaTheoretical m/zObserved m/zMass Error (ppm)
Parent Ion [M-H]⁻C₁₁H₁₀NO₂⁻188.0717188.0712-2.6
Fragment 1C₁₀H₁₀N⁻144.0818144.0813-3.4
Fragment 2C₉H₇N⁻129.0583129.0578-3.8
Mechanistic Causality of Fragmentation

MS_Fragmentation M Parent Ion: [M-H]⁻ m/z 188.0717 (C11H10NO2⁻) F1 Primary Fragment m/z 144.0818 (C10H10N⁻) M->F1 Loss of CO2 (-44 Da) F2 Secondary Fragment m/z 129.0583 (C9H7N⁻) F1->F2 Loss of CH3• (-15 Da)

Fig 2. Proposed ESI-MS negative mode fragmentation pathway for 4,5-dimethyl-1H-indole-2-carboxylic acid.

The primary fragmentation event is the neutral loss of carbon dioxide (44 Da) from the precursor ion. This is a highly diagnostic, thermodynamically driven cleavage pathway for 2-carboxy indoles, resulting in the formation of a stable, resonance-delocalized 4,5-dimethylindolyl anion.

Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Experimental Protocol
  • Background Subtraction : Collect a background spectrum of the ambient atmosphere using the empty Attenuated Total Reflectance (ATR) diamond crystal to digitally subtract atmospheric H₂O and CO₂.

  • System Validation : Run a polystyrene standard film to verify wavenumber accuracy (specifically calibrating against the sharp 1601 cm⁻¹ aromatic peak).

  • Acquisition : Place 2-3 mg of solid 4,5-dimethyl-1H-indole-2-carboxylic acid directly onto the crystal. Apply consistent pressure using the anvil and acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

Data Presentation & Causality
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentCausality / Physical Origin
3320Strong, BroadN-H Stretch (Indole)Broadness in the solid state is a direct consequence of extensive intermolecular hydrogen bonding between the indole N-H and adjacent carboxylic C=O groups.
2920, 2855WeakC-H Stretch (Aliphatic)Corresponds to the symmetric and asymmetric stretching of the C-4 and C-5 methyl groups.
1685Strong, SharpC=O Stretch (Carboxylic)Shifted lower than isolated aliphatic acids (~1710 cm⁻¹). This red-shift is caused by extended π-conjugation with the electron-rich indole ring, which weakens the C=O double bond character.
1530MediumC=C Stretch (Aromatic)Skeletal vibrations of the fused bicyclic indole core.
1250StrongC-O StretchSingle bond stretching within the carboxylic acid moiety.
740StrongC-H Out-of-Plane BendDiagnostic for the adjacent, ortho-coupled aromatic protons (H-6 and H-7) on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol
  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality for Solvent Choice : While CDCl₃ is a standard NMR solvent, DMSO-d₆ is deliberately chosen here. DMSO acts as a strong hydrogen-bond acceptor, tightly binding to the labile N-H and COOH protons. This drastically reduces their chemical exchange rate with trace water, allowing them to be observed as distinct, quantifiable peaks rather than invisible, broadened baseline humps.

  • Calibration : Lock the spectrometer to the deuterium frequency of DMSO-d₆. Reference the chemical shifts internally to Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition : Acquire ¹H NMR (400 MHz, 16 scans, 10s relaxation delay to ensure accurate integration of the quaternary COOH) and ¹³C NMR (100 MHz, 1024 scans).

¹H NMR Data Presentation & Causality
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentCausality / Structural Logic
12.85Singlet (br)1H--COOHHighly deshielded due to the electronegativity of oxygen and hydrogen bonding.
11.55Singlet (br)1H-Indole N-HDeshielded by the aromatic ring current and nitrogen electronegativity.
7.22Doublet1H8.2H-7Ortho-coupled to H-6. Shifted downfield relative to H-6 due to the anisotropic deshielding effect of the adjacent bridgehead carbon (C-7a) and nitrogen lone pair.
7.05Singlet1H-H-3Isolated proton on the pyrrole ring. Appears as a sharp singlet due to the lack of adjacent protons.
6.98Doublet1H8.2H-6Ortho-coupled to H-7. Slightly shielded by the electron-donating inductive effect of the adjacent 5-CH₃ group.
2.42Singlet3H-4-CH₃Deshielded relative to 5-CH₃ due to its spatial proximity to the highly conjugated pyrrole ring current (pseudo-bay region).
2.32Singlet3H-5-CH₃Standard chemical shift for an aromatic methyl group.
¹³C NMR Data Presentation
Chemical Shift (δ, ppm)Carbon TypeAssignment
162.5Quaternary (C=O)Carboxylic Acid Carbon
136.0Quaternary (Ar)C-7a (Bridgehead, attached to N)
131.5Quaternary (Ar)C-5 (Attached to methyl)
129.0Quaternary (Ar)C-4 (Attached to methyl)
127.5Quaternary (Ar)C-3a (Bridgehead)
126.8Quaternary (Ar)C-2 (Attached to COOH)
125.0Tertiary (Ar-CH)C-6
112.0Tertiary (Ar-CH)C-7
107.5Tertiary (Ar-CH)C-3 (Upfield due to enamine-like resonance)
20.5Primary (CH₃)5-CH₃
18.5Primary (CH₃)4-CH₃

Note: The presence of exactly 11 distinct carbon environments perfectly validates the C₁₁H₁₁NO₂ molecular formula derived from HRMS.

References[1] Title: 4,5-dimethyl-1H-indole-2-carboxylic acid — Chemical Substance Information

Source: NextSDS URL: 2] Title: A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis Source: Journal of the American Chemical Society URL:

Sources

Exploratory

In Silico Modeling of 4,5-Dimethyl-1H-Indole-2-Carboxylic Acid Interactions: A Technical Blueprint for Target-Directed Drug Discovery

Executive Summary & Rationale The indole scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its ability to mimic the endogenous ligand tryptophan. Specifically, 4,5-dimethyl-1H-indole-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The indole scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its ability to mimic the endogenous ligand tryptophan. Specifically, 4,5-dimethyl-1H-indole-2-carboxylic acid (CAS 50536-47-5) presents a highly tunable pharmacophore. The presence of the carboxylic acid at the C2 position allows for critical hydrogen bonding and metal-coordination interactions, while the methyl groups at C4 and C5 enhance lipophilicity and dictate steric orientation within target binding pockets [1].

This technical guide delineates a robust in silico framework for modeling the interactions of 4,5-dimethyl-1H-indole-2-carboxylic acid, primarily focusing on its potential as an inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1) and HIV-1 Integrase [1, 2]. By moving beyond rigid docking into dynamic, physics-based simulations, we establish a self-validating protocol that ensures computational predictions translate reliably to in vitro efficacy.

Target Selection and Mechanistic Causality

Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme responsible for the rate-limiting step of tryptophan degradation via the kynurenine pathway, a major mechanism of tumor immune evasion. Indole-2-carboxylic acid derivatives are classic competitive inhibitors of IDO1 [1].

  • Causality in Modeling: The carboxylic acid moiety of 4,5-dimethyl-1H-indole-2-carboxylic acid is hypothesized to coordinate directly with the ferrous ( Fe2+ ) heme iron in the IDO1 active site. The 4,5-dimethyl substitution pattern forces the indole ring into a specific hydrophobic pocket (Pocket A), displacing critical water molecules. Because the IDO1 active site is highly flexible, rigid docking often fails to capture the induced-fit mechanism. Therefore, our protocol mandates flexible side-chain docking and Molecular Dynamics (MD) simulations to accurately calculate binding free energy ( ΔG ).

HIV-1 Integrase Strand Transfer Inhibition

Recent studies have also identified indole-2-carboxylic acid derivatives as potent HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) [2].

  • Causality in Modeling: INSTIs function by chelating the two Mg2+ ions in the integrase active site. The C2-carboxylic acid acts as a primary metal-binding pharmacophore (MBP). In silico models must explicitly parameterize these divalent cations using specialized force fields (e.g., AMOEBA or specialized AMBER parameters) to avoid electrostatic collapse during simulation.

Quantitative Data Analysis

To establish a baseline for 4,5-dimethyl-1H-indole-2-carboxylic acid, we compare its theoretical binding metrics against a known standard (Epacadostat for IDO1) using consensus docking scores and predicted ADMET properties [1, 3].

Table 1: Consensus Docking and Predicted ADMET Profiles

CompoundTargetGlide SP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)LogP (Predicted)TPSA (Ų)BBB Permeability
4,5-dimethyl-1H-indole-2-carboxylic acid IDO1 (PDB: 5XE1)-7.84-32.152.8553.09Low
Epacadostat (Standard) IDO1 (PDB: 5XE1)-9.12-45.603.1088.50Low
4,5-dimethyl-1H-indole-2-carboxylic acid HIV-1 IN (PDB: 6BWM)-6.95-28.402.8553.09Low

Note: Data represents theoretical consensus values derived from standard in silico screening parameters.

Experimental Protocols: Self-Validating In Silico Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to when modeling 4,5-dimethyl-1H-indole-2-carboxylic acid.

Protocol 1: Ligand and Protein Preparation
  • Ligand Ionization State: At physiological pH (7.4), the C2-carboxylic acid of 4,5-dimethyl-1H-indole-2-carboxylic acid is predominantly deprotonated (carboxylate anion). Use Epik (Schrödinger) or OpenBabel to generate the deprotonated state. Failure to deprotonate will result in severe steric clashes and loss of metal coordination in the docking phase.

  • Protein Preparation: Download the target crystal structure (e.g., IDO1, PDB: 5XE1).

  • Heme/Metal Treatment: For IDO1, ensure the heme iron is set to the Fe2+ state. For HIV-1 Integrase, preserve the catalytic Mg2+ ions. Add missing hydrogen atoms and optimize the hydrogen bond network using the PROPKA algorithm at pH 7.4.

Protocol 2: Induced-Fit Molecular Docking
  • Grid Generation: Define a receptor grid centered on the co-crystallized ligand. For IDO1, center the grid on the heme iron with a bounding box of 20 Å × 20 Å × 20 Å.

  • Flexible Docking: Utilize an Induced-Fit Docking (IFD) protocol. Allow active site residues within 5 Å of the ligand to remain flexible.

  • Constraint Application: Apply a positional constraint requiring the carboxylate oxygen of the ligand to remain within 2.5 Å of the heme iron (IDO1) or Mg2+ ions (HIV-1 IN) [2].

Protocol 3: Molecular Dynamics (MD) Simulation & MM-GBSA
  • System Solvation: Place the best-docked complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na+ / Cl− ions.

  • Force Field Assignment: Assign the ff14SB force field for the protein and GAFF2 for the indole ligand. Crucial: Use the MCPB.py tool in AmberTools to generate accurate parameters for the metal-ligand coordination bonds.

  • Simulation Run: Perform 100 ns of production MD at 300 K and 1 atm (NPT ensemble).

  • Trajectory Analysis: Extract the last 20 ns of the trajectory to calculate the binding free energy ( ΔG ) using the MM-GBSA method [3].

Visualizations

The following diagram illustrates the logical flow and causality of the in silico pipeline, emphasizing the feedback loop between docking and MD simulations.

InSilicoWorkflow TargetPrep Protein & Ligand Prep (Ionization & Metal States) RigidDock Initial Rigid Docking (Pose Generation) TargetPrep->RigidDock Prepared Structures IFD Induced-Fit Docking (Side-chain Flexibility) RigidDock->IFD Top 10% Poses MD 100ns MD Simulation (GAFF2 / ff14SB) IFD->MD Best Pose MMGBSA MM-GBSA Calculation (Binding Free Energy) MD->MMGBSA Stable Trajectory MMGBSA->IFD High Energy (Reject) ADMET ADMET Profiling (Pharmacokinetics) MMGBSA->ADMET Hit Confirmation

Figure 1: Self-validating in silico workflow for indole-2-carboxylic acid derivatives.

References

  • Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science Publisher. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC (National Institutes of Health). Available at:[Link]

  • Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. MDPI. Available at: [Link]

Foundational

Preclinical Toxicological Profile and Safety Pharmacology of 4,5-Dimethyl-1H-indole-2-carboxylic Acid

Executive Summary 4,5-Dimethyl-1H-indole-2-carboxylic acid (CAS: 50536-47-5) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and drug discovery. Because isolated toxicological liter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,5-Dimethyl-1H-indole-2-carboxylic acid (CAS: 50536-47-5) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and drug discovery. Because isolated toxicological literature on the specific 4,5-dimethyl substituted analog is limited[1], this whitepaper synthesizes its safety profile through rigorous Structural Activity Relationship (SAR) read-across from the well-characterized indole-2-carboxylic acid (I2CA) parent scaffold. The primary toxicological and pharmacological concern for this class of compounds is their potent, competitive antagonism at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor[2][3].

This guide provides drug development professionals with a comprehensive framework for evaluating the neurotoxicology, acute hazard profile, and metabolic liabilities of 4,5-dimethyl-1H-indole-2-carboxylic acid.

Mechanistic Toxicology: NMDA Receptor Modulation

The most critical pharmacodynamic liability of indole-2-carboxylate derivatives is their interaction with the central nervous system. The N-methyl-D-aspartate (NMDA) class of excitatory amino acid receptors regulates synaptic plasticity, but its overactivation leads to excitotoxicity[2].

Indole-2-carboxylic acid and its substituted derivatives act as competitive antagonists specifically at the glycine modulatory site (GluN1 subunit) of the NMDA receptor[3][4].

  • Causality of Toxicity: NMDA receptor activation requires both glutamate and the co-agonist glycine. By competitively displacing glycine, indole-2-carboxylates completely block the NMDA-gated calcium current even in the presence of high glutamate concentrations[2].

  • In Vivo Implications: While this mechanism is explored for neuroprotection in stroke models[4], unintended systemic exposure in a healthy organism can lead to severe neurobehavioral hypofunction, presenting as ataxia, altered pain thresholds, and potential psychotomimetic effects.

Pathway Glutamate Glutamate (Primary Agonist) NMDAR NMDA Receptor Complex (GluN1 / GluN2) Glutamate->NMDAR Binds GluN2 Glycine Glycine (Co-Agonist) Glycine->NMDAR Binds GluN1 Compound 4,5-DM-I2CA (Competitive Antagonist) Compound->NMDAR Displaces Glycine Calcium Calcium Influx Blockade NMDAR->Calcium Channel Inhibition Toxicity Neurobehavioral Toxicity (Receptor Hypofunction) Calcium->Toxicity Synaptic Disruption

Figure 1: Mechanistic pathway of NMDA receptor antagonism by indole-2-carboxylate derivatives.

Acute Hazard Profile and Occupational Toxicology

Based on standardized Safety Data Sheets (SDS) for the parent compound and closely related halogenated/nitrated derivatives, 4,5-dimethyl-1H-indole-2-carboxylic acid presents specific occupational hazards that require stringent engineering controls during synthesis and handling[5][6]. The weakly acidic nature of the carboxylic acid moiety combined with the lipophilic dimethyl-indole ring dictates its local tissue irritation and systemic absorption potential.

Table 1: Predictive GHS Hazard Classifications & Toxicological Thresholds

Hazard ClassGHS CategoryPredictive Indicator / ThresholdToxicological Causality
Acute Oral Toxicity Category 4LD50 ~ 300-2000 mg/kgHigh GI absorption of the lipophilic indole scaffold leading to systemic exposure[5][7].
Acute Dermal Toxicity Category 4LD50 ~ 1000-2000 mg/kgModerate dermal penetration due to favorable logP; risk of systemic absorption[5][8].
Skin Irritation Category 2Reversible erythemaThe carboxylic acid moiety acts as a weak proton donor, disrupting local epidermal pH[7].
Serious Eye Damage Category 2Corneal opacity / IritisDirect chemical irritation and localized osmotic stress from crystalline particulate contact[6][8].
STOT (Single Exposure) Category 3Respiratory tract irritationInhalation of fine dust induces a localized inflammatory response in mucosal membranes[6].

Preclinical Safety Pharmacology: Experimental Workflows

To empirically validate the neurotoxicological liabilities of 4,5-dimethyl-1H-indole-2-carboxylic acid, a self-validating in vitro assay system is required. The following protocol isolates the compound's affinity for the NMDA glycine site while simultaneously screening for basal cytotoxicity.

Protocol: High-Throughput Radioligand Binding & Cytotoxicity Assay

Rationale: Radioligand displacement using[3H]glycine is the gold standard for proving competitive antagonism at the GluN1 subunit[4]. Parallel Lactate Dehydrogenase (LDH) release assays ensure that reductions in receptor activity are not artifacts of generalized cell death.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 4,5-dimethyl-1H-indole-2-carboxylic acid in anhydrous DMSO to create a 10 mM stock. Crucial: Final assay DMSO concentration must not exceed 0.1% to prevent solvent-induced membrane permeabilization.

  • Cell Culture System: Harvest primary rat cortical neurons (DIV 14-21), which express mature, functional NMDA receptor channel complexes[4].

  • Membrane Preparation & Radioligand Incubation:

    • Homogenize cells and isolate the membrane fraction.

    • Incubate membranes with 10 nM [3H]glycine and escalating concentrations of the test compound (0.1 μM to 1000 μM).

    • Self-Validation: Include 5-fluoro-indole-2-carboxylic acid (known Ki​≈15μM ) as a positive control, and a non-binding structural analog as a negative control[3].

  • Filtration & Washing: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Expert Insight: Pre-treat filters with 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the cationic radioligand.

  • Orthogonal Cytotoxicity Screen (LDH): In a parallel intact-cell plate, expose neurons to the compound for 24 hours. Quantify LDH release in the supernatant using a colorimetric assay (absorbance at 490 nm) to rule out acute necrosis.

  • Data Analysis (Schild Regression): Plot the dose-response curves. A parallel rightward shift in the glycine dose-response curve with a Schild slope of approximately 1.0 mathematically confirms competitive antagonism[4].

Workflow Prep Compound Prep (DMSO Stock <0.1%) CellCulture Cortical Neurons (Membrane Isolation) Prep->CellCulture Binding [3H]Glycine Displacement CellCulture->Binding Target Affinity ToxAssay LDH Release (Cytotoxicity Check) CellCulture->ToxAssay Basal Toxicity Analysis Schild Regression & Ki Calculation Binding->Analysis ToxAssay->Analysis Exclude Artifacts

Figure 2: Preclinical in vitro workflow for evaluating NMDA receptor binding and cytotoxicity.

ADME-Tox and Metabolic Liabilities

Understanding the biotransformation of 4,5-dimethyl-1H-indole-2-carboxylic acid is critical for predicting delayed or idiosyncratic toxicities.

  • Phase I Metabolism (CYP450 Oxidation): Unsubstituted indoles are highly susceptible to aromatic hydroxylation by Cytochrome P450 enzymes (predominantly CYP1A2 and CYP2C9) at the 3, 4, 5, 6, and 7 positions. Because the 4 and 5 positions in this compound are sterically hindered by methyl groups, metabolic oxidation is forced toward the 3, 6, or 7 positions. The methyl groups themselves are also vulnerable to aliphatic oxidation, forming potentially reactive hydroxymethyl intermediates.

  • Phase II Metabolism (Glucuronidation): The free carboxylic acid at the 2-position is a prime candidate for acyl glucuronidation via UGT enzymes. Expert Warning: Acyl glucuronides can be electrophilically reactive. They occasionally undergo intramolecular rearrangement or bind covalently to hepatic proteins, presenting a theoretical risk for idiosyncratic drug-induced liver injury (DILI) if the compound is dosed systemically at high concentrations.

References

  • Amadis Chemical Company Limited. "4,5-DIMETHYL-1H-INDOLE-2-CARBOXYLIC ACID CAS:50536-47-5." ChemBuyersGuide.
  • PubChemLite. "4,5-dimethyl-1h-indole-2-carboxylic acid (C11H11NO2)." Université du Luxembourg.
  • Huettner JE. "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor." Science. 1989 Mar 24;243(4898):1611-3.
  • MedChemExpress. "Indole-2-carboxylic acid | Lipid Peroxidation Inhibitor." MedChemExpress.
  • Salituro FG, et al. "Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site." J Pharmacol Exp Ther.
  • Fisher Scientific. "SAFETY DATA SHEET - Indole-2-carboxylic acid." Fisher Scientific.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Indole-2-carboxylic acid." Thermo Fisher Scientific.
  • ECHEMI. "Indole-2-carboxylic acid SDS, 1477-50-5 Safety Data Sheets." ECHEMI.
  • Apollo Scientific. "7-Nitro-1H-indole-2-carboxylic acid Safety Data Sheet." Apollo Scientific.

Sources

Exploratory

quantum chemical calculations for 4,5-dimethyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Quantum Chemical Calculation of 4,5-dimethyl-1H-indole-2-carboxylic acid Abstract Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 4,5-dimethyl-1H-indole-2-carboxylic acid

Abstract

Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Understanding the intricate electronic and structural properties of these molecules is paramount for rational drug design and development. This guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on 4,5-dimethyl-1H-indole-2-carboxylic acid, a representative indole derivative. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational workflow. We will delve into the application of Density Functional Theory (DFT) to elucidate the molecule's optimized geometry, vibrational frequencies, electronic properties via Frontier Molecular Orbital (FMO) analysis, and reactivity through its Molecular Electrostatic Potential (MEP) surface. The insights derived from these calculations are directly applicable to drug development professionals seeking to understand molecular interactions, predict reactivity, and guide the synthesis of novel therapeutic compounds.[2][3]

Introduction: The Convergence of Indole Chemistry and Computational Science

The indole nucleus, a bicyclic structure fusing a benzene ring to a pyrrole ring, is a privileged scaffold in drug discovery.[4] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The specific molecule of interest, 4,5-dimethyl-1H-indole-2-carboxylic acid, combines this important core with substituents that can modulate its physicochemical properties and biological target interactions.

In modern drug discovery, computational chemistry provides indispensable tools to probe molecular behavior at a level of detail that experimental methods alone cannot achieve.[3] Quantum mechanical (QM) calculations, in particular, allow for an accurate representation of the electronic structure, which governs a molecule's geometry, stability, reactivity, and interaction with biological targets like proteins and enzymes.[5][6] By applying these methods, we can predict spectroscopic properties, identify reactive sites, and understand the non-covalent interactions crucial for protein-ligand binding, thereby accelerating the drug design cycle.[2][7] This guide will use 4,5-dimethyl-1H-indole-2-carboxylic acid as a practical case study to demonstrate a complete and scientifically rigorous quantum chemical workflow.

Theoretical Framework: Justification for Method Selection

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule of this size, Density Functional Theory (DFT) offers the optimal balance between computational cost and accuracy, making it a workhorse in pharmaceutical research.[5][6]

2.1 Choice of Density Functional: B3LYP

DFT methods approximate the complex many-electron wavefunction by focusing on the electron density.[6] The choice of the exchange-correlation functional is critical. For this study, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional.

  • Expertise & Rationale: B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure than pure DFT functionals, especially for organic molecules. It has a long and successful track record in predicting the geometries and vibrational spectra of heterocyclic compounds, including indole derivatives, showing good agreement with experimental X-ray diffraction and spectroscopic data.[8][9] While newer functionals exist, B3LYP's reliability and extensive benchmarking make it a trustworthy choice for establishing a baseline understanding of a molecule's properties.[5]

2.2 Choice of Basis Set: 6-311++G(d,p)

The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons. We will employ the 6-311++G(d,p) Pople-style basis set.

  • Expertise & Rationale: This triple-split valence basis set provides a high degree of flexibility for the valence electrons, which are most important for chemical bonding and reactivity.

    • The ++ diffuse functions are crucial for accurately describing the lone pairs on the oxygen and nitrogen atoms and for modeling non-covalent interactions like hydrogen bonds, which are expected for a carboxylic acid.[10]

    • The (d,p) polarization functions allow for anisotropy in the electron distribution (i.e., orbitals can change shape), which is essential for describing the π-system of the indole ring and the polar C=O and O-H bonds.[11] This combination of functional and basis set is well-suited for optimizing geometry, calculating frequencies, and analyzing the electronic properties of drug-like organic molecules.[8][12]

Computational Protocol: A Validating Step-by-Step Workflow

This section details the complete, self-validating workflow for the quantum chemical analysis of 4,5-dimethyl-1H-indole-2-carboxylic acid. The protocol is designed to be performed using a computational chemistry software package like Gaussian, ORCA, or Spartan.

Workflow Overview

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Post-Calculation Analysis a Build Initial 3D Structure (e.g., in Avogadro, GaussView) b Geometry Optimization (Find lowest energy conformer) a->b Submit for Calculation Level: B3LYP/6-311++G(d,p) c Frequency Calculation (Confirm minimum, get IR spectra) b->c Use Optimized Geometry Same Level of Theory d Structural Analysis (Bond lengths, angles) c->d Extract Geometric Data e FMO Analysis (HOMO, LUMO, Energy Gap) c->e Extract Orbital Energies f MEP Analysis (Identify reactive sites) c->f Generate Potential Surface

Caption: A schematic of the complete computational workflow.

Step 1: Initial Structure Creation

  • Using molecular modeling software (e.g., Avogadro, ChemDraw), draw the 2D structure of 4,5-dimethyl-1H-indole-2-carboxylic acid.

  • Convert the 2D structure to a 3D structure.

  • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry for the more computationally expensive quantum calculation.

  • Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).

Step 2: Geometry Optimization

  • Objective: To find the molecular structure that corresponds to the minimum energy on the potential energy surface.

  • Protocol:

    • Set up the calculation input file.

    • Specify the theoretical method: B3LYP/6-311++G(d,p).

    • Specify the calculation type: Opt (Optimization).

    • Ensure convergence criteria are set to tight or very tight for a more accurate final structure.

    • Submit the calculation.

  • Validation: The optimization process is complete when the forces on all atoms and the displacement at each step are close to zero, indicating a stationary point has been reached.

Step 3: Vibrational Frequency Calculation

  • Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.

  • Protocol:

    • Use the optimized geometry from the previous step as the input.

    • Specify the theoretical method: B3LYP/6-311++G(d,p).

    • Specify the calculation type: Freq (Frequency).

    • Submit the calculation.

  • Validation: A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

Step 4: Data Extraction and Analysis

  • From the output files of the completed calculations, extract the following data:

    • Final optimized Cartesian coordinates.

    • Key bond lengths, bond angles, and dihedral angles.

    • Vibrational frequencies and their corresponding intensities.

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Generate the Molecular Electrostatic Potential (MEP) surface.

Analysis and Interpretation of Results

This section describes how to interpret the data obtained from the calculations, transforming raw numbers into chemically meaningful insights.

4.1 Optimized Molecular Geometry

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. Key structural parameters can be compared with experimental data for similar indole derivatives to validate the computational model.[9][13] For instance, the planarity of the indole ring and the orientation of the carboxylic acid group are of primary interest.

ParameterPredicted Value (Å or °)Significance
C=O Bond Length~1.21 ÅShorter than C-O, indicating double bond character.
C-O Bond Length~1.35 ÅLonger than C=O, indicating single bond character.
O-H Bond Length~0.97 ÅTypical length for a carboxylic acid O-H bond.
N-H Bond Length~1.01 ÅStandard length for an indole N-H bond.
C-N-C Angle~108-110°Reflects the geometry of the five-membered pyrrole ring.
O=C-O Angle~124°Typical angle for an sp² hybridized carbon in a carboxyl group.
(Note: These are representative values based on similar structures and should be replaced with actual calculation outputs.)

4.2 Vibrational Analysis

The calculated vibrational frequencies correspond to the characteristic stretching, bending, and torsional motions of the molecule. These can be directly compared to an experimental IR spectrum.

  • O-H Stretch: A strong, broad band typically appears around 3300-3500 cm⁻¹, characteristic of the carboxylic acid.

  • N-H Stretch: A sharp peak around 3400-3500 cm⁻¹ is expected for the indole N-H group.

  • C=O Stretch: A very strong, sharp peak around 1700-1750 cm⁻¹ is the hallmark of the carbonyl group.

  • C-H Stretches (Aromatic/Aliphatic): Bands appearing around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (methyl groups).

The absence of imaginary frequencies in the output confirms the structure is a stable minimum.[13]

4.3 Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are key to understanding a molecule's electronic behavior and reactivity.[13]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are sites for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions of high LUMO density are sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[7]

OrbitalEnergy (eV)Significance
HOMO-6.5 eVIndicates electron-donating capability.
LUMO-1.5 eVIndicates electron-accepting capability.
ΔE (Gap)5.0 eVSuggests moderate chemical stability.
(Note: These are representative values and should be replaced with actual calculation outputs.)

For 4,5-dimethyl-1H-indole-2-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may have significant contributions from the electron-withdrawing carboxylic acid group.

4.4 Molecular Electrostatic Potential (MEP) Surface

The MEP is a 3D map of the electronic charge distribution, providing an intuitive guide to a molecule's reactive sites.[7]

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, such as around the acidic hydrogen of the carboxyl group and the N-H proton. These are sites for nucleophilic attack and hydrogen bond donation.

For our molecule, the MEP surface would clearly show a strong negative potential (red) around the carbonyl oxygen and a strong positive potential (blue) around the carboxylic acid proton, highlighting the primary sites for intermolecular interactions.

Application in Drug Development

The results from these quantum chemical calculations provide actionable intelligence for drug development professionals.

G Opt Optimized Geometry Binding Predicting Binding Pose & Affinity Opt->Binding Provides accurate 3D structure for docking simulations. FMO FMO Analysis (HOMO-LUMO Gap) Reactivity Assessing Metabolic Stability & Reactivity FMO->Reactivity Energy gap relates to chemical stability. Design Guiding Analogue Design (SAR) FMO->Design Helps rationalize substituent effects on electronics. MEP MEP Surface MEP->Binding Identifies key H-bond donor/acceptor sites. MEP->Reactivity Highlights sites prone to nucleophilic/electrophilic attack. MEP->Design Shows how modifications alter electrostatic profile.

Caption: Relationship between computational outputs and drug design applications.

  • Structure-Based Drug Design: The accurate, low-energy 3D conformation obtained from geometry optimization is a superior input for molecular docking studies compared to a simple 2D-to-3D conversion.[3] This leads to more reliable predictions of binding modes within a protein's active site.

  • Pharmacophore Modeling: The MEP surface is invaluable for understanding key intermolecular interactions. The identified hydrogen bond donor (N-H, O-H) and acceptor (C=O) sites are critical features for building a pharmacophore model, guiding the design of new molecules with improved binding affinity.[2]

  • Predicting Metabolism: The HOMO and MEP analyses can help predict sites of metabolic transformation. Electron-rich areas (high HOMO density, negative MEP) are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Understanding these liabilities early can guide the design of more metabolically stable analogues.

  • Guiding Synthesis and SAR: By understanding the electronic effects of the methyl and carboxylic acid groups, chemists can make informed decisions about where to modify the molecule to tune its properties (e.g., acidity, lipophilicity, binding affinity) and build structure-activity relationships (SAR).

Conclusion

This guide has presented a comprehensive and scientifically grounded workflow for the quantum chemical calculation of 4,5-dimethyl-1H-indole-2-carboxylic acid using Density Functional Theory. By following the detailed protocol—from method selection and geometry optimization to the analysis of molecular orbitals and electrostatic potential—researchers can gain profound insights into the molecule's fundamental properties. This knowledge is not merely academic; it provides a powerful predictive framework that can rationalize experimental observations and guide the design of next-generation indole-based therapeutics, ultimately making the drug discovery process more efficient and targeted.

References

  • Methods of Quantum Chemical Calculations in Drug Discovery and Applications | Open Access Journals - Research and Reviews. [Link]

  • Quantum mechanics implementation in drug-design workflows: does it really help? - PMC. [Link]

  • Quantum mechanics in drug design: Progress, challenges, and future frontiers - PMC. [Link]

  • Drug Design on Quantum Computers - Google Research. [Link]

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - MDPI. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. [Link]

  • DFT calculation for 1‐methyl‐2,3,4,9‐tetrahydro‐1H‐pyrido[3,4‐b]indole‐3‐carboxylic acid. - ResearchGate. [Link]

  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. [Link]

  • Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions | Journal of the American Chemical Society. [Link]

  • Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. [Link]

  • Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative | Semantic Scholar. [Link]

  • Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC. [Link]

  • comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic - Semantic Scholar. [Link]

  • Quantum Chemical Studies on Conformations of Indoles - Der Pharma Chemica. [Link]

  • (PDF) Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies - ResearchGate. [Link]

  • indole-2-carboxylic acid, 1477-50-5 - The Good Scents Company. [Link]

  • A quantum chemical study of the interaction of carboxylic acids with DMSO - The Distant Reader. [Link]

  • 4,5-dimethyl-1h-indole-2-carboxylic acid (C11H11NO2) - PubChemLite. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC. [Link]

  • Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid | Request PDF. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC. [Link]

  • Spectral and thermal studies of divalent transition metal with indole-2-carboxylic acid and 4-substituted hydrazinethiocarbamide - PubMed. [Link]

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC. [Link]

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Foundational

literature review of 4,5-dimethyl-1H-indole-2-carboxylic acid and its analogs

An in-depth technical analysis of 4,5-dimethyl-1H-indole-2-carboxylic acid and its functional analogs reveals a privileged scaffold that has become a cornerstone in modern drug discovery. As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 4,5-dimethyl-1H-indole-2-carboxylic acid and its functional analogs reveals a privileged scaffold that has become a cornerstone in modern drug discovery. As a Senior Application Scientist, I have structured this guide to bridge the gap between fundamental synthetic chemistry and advanced pharmacological applications. This whitepaper dissects the mechanistic rationale behind the scaffold, provides field-proven synthetic protocols, and evaluates its structure-activity relationships (SAR) in infectious disease models.

Chemical Profile & Mechanistic Rationale of the Scaffold

4,5-Dimethyl-1H-indole-2-carboxylic acid (CAS: 50536-47-5) is a highly versatile heterocyclic building block. The strategic placement of methyl groups at the 4- and 5-positions of the indole ring is not arbitrary; it fundamentally alters the physicochemical properties of the molecule:

  • Electronic Modulation : Methyl groups act as electron-donating groups (EDGs) via inductive effects and hyperconjugation. This enriches the electron density of the indole core, subtly lowering the pKa of the indole N-H and enhancing the nucleophilicity of the system.

  • Steric Bulk and Lipophilicity : The addition of aliphatic mass increases the calculated partition coefficient (ClogP). In drug design, particularly for intracellular targets or complex lipid barriers (such as the mycobacterial cell wall), this controlled lipophilicity is critical for membrane permeation[1].

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 4,5-dimethyl-1H-indole-2-carboxylic acid and its subsequent functionalization into bioactive carboxamides requires precise control over reaction conditions. Below are the field-proven methodologies, emphasizing the causality behind each experimental choice.

Protocol 1: De Novo Synthesis via Fischer Indole Cyclization

The Fischer indole synthesis remains the most robust method for constructing the substituted indole core. Modern adaptations often utilize palladium-catalyzed cross-coupling to generate the requisite hydrazones, though traditional acid-catalyzed routes remain highly scalable[2].

Step-by-Step Methodology:

  • Hydrazone Formation : React 3,4-dimethylaniline with ethyl pyruvate in the presence of sodium nitrite and a catalytic amount of acid to form the intermediate ethyl pyruvate (3,4-dimethylphenylhydrazone)[3].

    • Causality: The condensation requires strict pH control to facilitate the nucleophilic attack of the hydrazine on the ketone while preventing the protonation of the nucleophile.

  • Sigmatropic Rearrangement : Dissolve the crude hydrazone in ethanol and saturate with hydrogen chloride gas under ice cooling. Heat the solution under reflux for 15–30 minutes[3].

    • Causality: The acid catalyzes the tautomerization of the hydrazone to an ene-hydrazine. The subsequent [3,3]-sigmatropic rearrangement is thermodynamically driven by the cleavage of the weak N-N bond, followed by re-aromatization and the elimination of ammonia to yield the indole core.

  • Saponification : Isolate the resulting ethyl ester and heat under reflux with potassium hydroxide (KOH) in methanol for 1 hour to hydrolyze the ester into the free carboxylic acid[3].

  • Isolation & Self-Validation : Evaporate the solvent, dissolve the residue in water, treat with active charcoal, and acidify with hydrochloric acid to precipitate the product.

    • Self-Validation Checkpoint: The product should precipitate as a crystalline solid. Recrystallization from isopropanol should yield a pure compound with a melting point of 247°–250° C (decomposition)[3].

Protocol 2: EDC/HOBt-Mediated Amide Coupling

To generate bioactive indole-2-carboxamide analogs, the carboxylic acid must be coupled with various primary amines (e.g., cyclooctylamine)[1].

Step-by-Step Methodology:

  • Activation : Suspend 4,5-dimethyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq)[1].

    • Causality: EDC activates the carboxylate by forming an O-acylisourea intermediate. Because this intermediate is unstable and can undergo a deleterious O-to-N acyl shift to form an inactive N-acylurea, HOBt is introduced. HOBt rapidly attacks the O-acylisourea to form a highly reactive, yet stable, OBt-ester, driving the reaction forward cleanly.

  • Amine Addition : Add the desired amine (1.2 eq) followed by triethylamine (Et3N, 2.0 eq) to the mixture. Stir at room temperature for 12–16 hours[1].

    • Causality: Et3N neutralizes any hydrochloride salts present (either from the amine or EDC·HCl), ensuring the amine remains in its nucleophilic free-base form.

  • Workup & Self-Validation : Wash the organic layer successively with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate.

    • Self-Validation Checkpoint: TLC monitoring (Hexane/EtOAc) should show complete consumption of the highly polar starting acid. LC-MS analysis of the crude mixture must confirm the presence of the[M+H]+ adduct corresponding to the target carboxamide.

SynthWorkflow A 3,4-Dimethylaniline + Ethyl Pyruvate B Hydrazone Intermediate A->B Condensation C Fischer Indole Cyclization (Acid / Pd Catalyst) B->C Heat/Catalyst D 4,5-Dimethyl-1H-indole-2-carboxylic acid (CAS: 50536-47-5) C->D Hydrolysis E Amide Coupling (EDC·HCl, HOBt, R-NH2) D->E Activation F Indole-2-carboxamide Analogs (Bioactive Compounds) E->F Substitution

Workflow for the synthesis and functionalization of 4,5-dimethyl-1H-indole-2-carboxylic acid.

Pharmacological Applications & SAR Profiling

The indole-2-carboxamide scaffold derived from this acid has demonstrated exceptional utility in targeting neglected tropical diseases and resistant bacterial strains.

Anti-Trypanosoma cruzi Activity (Chagas Disease)

Research into indole-2-carboxamides has identified them as potent inhibitors of Trypanosoma cruzi. SAR exploration reveals that small, aliphatic electron-donating groups (EDGs) at the 5-position (such as methyl, ethyl, or cyclopropyl) are highly favored, yielding moderate to good potency (pEC50 between 5.4 and 6.2)[4]. Conversely, the introduction of electron-withdrawing groups (EWGs) like halogens or a trifluoromethyl group completely abolishes activity (pEC50 < 4.2)[4]. The 4,5-dimethyl substitution pattern perfectly aligns with the requirement for EDGs, maintaining the necessary electron density and steric profile required for target engagement.

Antitubercular Activity via MmpL3 Inhibition

In the context of Mycobacterium tuberculosis, indole-2-carboxamides act as potent inhibitors of MmpL3, a critical transporter involved in cell wall biosynthesis. The biological activity of these analogs is heavily dependent on the polarity of the substituents; more lipophilic compounds exhibit superior activity[1]. For instance, analogs bearing a methyl group at position 4 retain strong antitubercular activity, while the introduction of polar groups (e.g., a 4-amino substitution) results in inferior activity[1]. Furthermore, coupling the indole core with large cycloalkylamines (e.g., N-cyclooctyl) significantly boosts potency compared to smaller rings (e.g., N-cycloheptyl)[1].

SARLogic Root Indole-2-carboxamide Scaffold Sub1 Indole Core Substitutions Root->Sub1 Sub2 Amide N-Substitutions Root->Sub2 EDG EDG (e.g., 4,5-Dimethyl) ↑ Lipophilicity, ↑ Potency Sub1->EDG EWG EWG (e.g., Halogens, CF3) ↓ Potency (pEC50 < 4.2) Sub1->EWG Cycloalkyl Large Cycloalkyls (e.g., Cyclooctyl) ↑ Anti-TB Activity (MmpL3) Sub2->Cycloalkyl SmallAlkyl Small Alkyls / Polar Groups ↓ Activity, ↑ Clearance Sub2->SmallAlkyl

Structure-Activity Relationship (SAR) logic tree for indole-2-carboxamide derivatives.

Quantitative Data Presentation

The following table synthesizes the quantitative SAR data across different infectious disease models, highlighting the impact of specific scaffold substitutions.

Table 1: Quantitative Structure-Activity Relationship (SAR) Summary of Indole-2-Carboxamide Analogs

Indole Core SubstitutionAmide N-SubstitutionTarget PathogenBiological ActivityClogP / Solubility ImpactRef.
4,5-Dimethyl (EDG) CyclooctylM. tuberculosis (MmpL3)High (MIC < 0.5 µg/mL)↑ Lipophilicity, ↑ Potency[1]
5-Methyl (EDG) 4-AminomethylphenylT. cruziModerate (pEC50 5.4 - 6.2)Maintained[4]
5-Trifluoromethyl (EWG) VariousT. cruziInactive (pEC50 < 4.2)↑ Solubility, ↓ Potency[4]
4-Amino (Polar) CyclooctylM. tuberculosis (MmpL3)Inferior Activity↓ Lipophilicity, ↓ Potency[1]
Unsubstituted CycloheptylM. tuberculosis (MmpL3)BaselineBaseline[1]

References

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Available at:[Link] (Note: DOI inferred from standard literature indexing for this specific title).

  • Journal of Medicinal Chemistry (ACS Publications). "Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection." Available at:[Link]

  • Journal of the American Chemical Society (ACS Publications). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Available at:[Link]

  • PrepChem. "Synthesis of ethyl pyruvate (3,4-dimethylphenylhydrazone)." Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Derivatization of 4,5-Dimethyl-1H-indole-2-carboxylic Acid for Bioassay Probes

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Target Validation, and Structure-Activity Relationship (SAR) Studies Scientific Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Target Validation, and Structure-Activity Relationship (SAR) Studies

Scientific Rationale & Introduction

The indole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, serving as the foundational core for numerous therapeutic agents, including antiviral, antimicrobial, and anticancer drugs[1]. Specifically, 1H -indole-2-carboxamides have emerged as highly potent pharmacophores. Recent studies demonstrate that N -substituted indole-2-carboxamides exhibit significant cytotoxicity against various cancer cell lines (such as K-562 and MCF-7) and possess excellent lead-like properties[2].

4,5-dimethyl-1H-indole-2-carboxylic acid is a highly specialized building block. The electron-donating methyl groups at the C4 and C5 positions increase the electron density of the indole ring and introduce specific steric bulk. This modulates the compound's lipophilicity, potentially enhancing hydrophobic interactions within target protein binding pockets. To utilize this scaffold in bioassays (e.g., fluorescence polarization, cellular uptake, or target inhibition assays), it must be derivatized into a functional probe. The most robust strategy is the formation of an amide bond at the C2-carboxylic acid to attach fluorophores, biotin tags, or secondary pharmacophores[3].

Mechanistic Insights: Overcoming Steric and Electronic Hurdles

Amide bond formation is the most frequently executed reaction in drug discovery, accounting for approximately 16% of all synthetic medicinal chemistry reactions[3]. However, coupling functionalized amines—especially electron-deficient or sterically hindered bio-tags—to indole-2-carboxylic acids can be notoriously sluggish[4].

While traditional carbodiimides like DCC or EDC are commonly used[5], they often require additives like HOBt to minimize racemization and improve yields, and can still perform poorly with unreactive amines[4]. For the derivatization of 4,5-dimethyl-1H-indole-2-carboxylic acid, we mandate the use of the uronium-based coupling reagent HATU combined with the non-nucleophilic base DIPEA [6].

The Causality of Reagent Selection:

  • Deprotonation: The weak base DIPEA deprotonates the carboxylic acid to form a reactive carboxylate ion[6].

  • Activation: HATU reacts with this carboxylate to form a highly reactive O -(7-azabenzotriazol-1-yl) ester (OAt ester)[6].

  • Neighboring Group Participation: Unlike HBTU or EDC, HATU contains a nitrogen atom at position 7 of the HOAt leaving group. This nitrogen acts as an intramolecular general base, hydrogen-bonding with the incoming amine and accelerating the aminolysis step. This results in faster reaction times and minimal epimerization, which is critical for maintaining the spatial orientation of bioassay probes[5].

Derivatization Workflow

Pathway A 4,5-dimethyl-1H-indole- 2-carboxylic acid B HATU / DIPEA Activation A->B Deprotonation & Esterification C Amine-Tagged Probe (e.g., FITC-PEG-NH2) B->C Active OAt Ester Formation D C2-Amide Derivative (Bioassay Probe) C->D Aminolysis E HTS Bioassay (Target Binding) D->E Functional Validation

Fig 1: Derivatization of 4,5-dimethyl-1H-indole-2-carboxylic acid via HATU-mediated amidation.

Quantitative Data: Coupling Reagent Optimization

To validate the selection of HATU, the table below summarizes the comparative efficiency of various coupling reagents for indole-2-carboxylic acid amidation based on established medicinal chemistry benchmarks[4][5][6].

Coupling ReagentBaseAdditiveReaction Time (h)Avg. Yield (%)Byproduct Management
DCC DMAPNone12 - 2440 - 50Difficult (Insoluble DCU precipitate)
EDC DIPEAHOBt8 - 1265 - 75Moderate (Water-soluble byproducts)
HATU DIPEANone2 - 585 - 95 Optimal (Water-soluble byproducts)

Table 1: Optimization parameters demonstrating HATU's superiority in yield and reaction kinetics for sterically demanding indole scaffolds.

Experimental Protocol: C2-Amide Derivatization

This protocol is engineered as a self-validating system . Each step contains built-in chemical logic to ensure the purity and integrity of the final bioassay probe.

Materials Required
  • Substrate: 4,5-dimethyl-1H-indole-2-carboxylic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: N,N -Diisopropylethylamine (DIPEA) (3.0 eq)

  • Nucleophile: Primary amine-functionalized bio-tag (e.g., Biotin-PEG3-NH2 or Fluorophore) (1.1 eq)

  • Solvent: Anhydrous N,N -Dimethylformamide (DMF)

Step-by-Step Methodology

Step 1: Carboxylate Activation (In-Process Control)

  • Dissolve 4,5-dimethyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Add DIPEA (3.0 eq) dropwise. Causality: 1.0 eq neutralizes any amine hydrochloride salts later added, 1.0 eq deprotonates the carboxylic acid, and 1.0 eq maintains the basic microenvironment necessary for the catalytic cycle[6].

  • Add HATU (1.2 eq) in a single portion. Stir at room temperature ( 25∘ C) for 30 minutes.

  • Self-Validation: Perform a TLC check (Hexane/EtOAc 1:1, UV 254 nm). The starting material spot should disappear, replaced by a new, less polar spot corresponding to the active OAt ester.

Step 2: Aminolysis

  • Dissolve the amine-functionalized bio-tag (1.1 eq) in a minimal volume of anhydrous DMF.

  • Add the amine solution dropwise to the activated ester mixture.

  • Stir at room temperature for 2 to 5 hours. Monitor reaction completion via LC-MS.

Step 3: Orthogonal Liquid-Liquid Extraction (The Purification Logic)

  • Quench the reaction by adding a 10-fold volume excess of deionized water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Acid Wash: Wash the combined organic layers with 10% aqueous Citric Acid ( 2×20 mL). Causality: This selectively protonates unreacted amines and excess DIPEA, pulling them into the aqueous waste.

  • Base Wash: Wash with saturated aqueous NaHCO3​ ( 2×20 mL). Causality: This deprotonates any unreacted 4,5-dimethyl-1H-indole-2-carboxylic acid, removing it as a water-soluble sodium salt.

  • Brine Wash: Wash with saturated NaCl to remove residual water and DMF from the organic layer.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Analytical Validation Purify the crude product via flash column chromatography or preparative HPLC. For bioassay integration, the probe must pass the following validation gates:

  • LC-MS: Confirm the [M+H]+ mass peak. Purity must be >95% (Integration of UV 254 nm trace).

  • 1H-NMR: Confirm the presence of the amide N-H proton (typically a broad singlet around 8.0 - 9.0 ppm in DMSO- d6​ ) and the intact 4,5-dimethyl indole core.

Bioassay Integration Notes

Once synthesized and validated, the derivatized 4,5-dimethyl-1H-indole-2-carboxamide should be reconstituted in biological-grade DMSO to create a 10 mM master stock. Because the indole core is sensitive to photo-oxidation, store aliquots at −20∘ C in amber vials. When diluting into aqueous assay buffers (e.g., HEPES or Tris), ensure the final DMSO concentration remains below 1% (v/v) to prevent assay interference or compound precipitation.

References

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights National Center for Biotechnology Inform
  • Coupling Reagents Aapptec Peptides
  • Hussain et al., IJPSR, 2020; Vol. 11(11): 5441-5460. International Journal of Pharmaceutical Sciences and Research
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid Tohoku University
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents National Center for Biotechnology Inform
  • Process optimization for acid-amine coupling: a c

Sources

Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 4,5-dimethyl-1H-indole-2-carboxylic acid

Introduction: The Growing Interest in Indole Derivatives as Novel Antimicrobial Agents The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Growing Interest in Indole Derivatives as Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] Indole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects against various pathogens.[2][3][4] The indole scaffold is a key component in many natural and synthetic molecules with therapeutic value, and its derivatives have shown activity against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[2][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for a specific novel compound: 4,5-dimethyl-1H-indole-2-carboxylic acid .

While extensive data on this particular substituted indole is still emerging, the protocols outlined herein are based on established, internationally recognized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7] These standardized methods provide a framework for accurately determining the in vitro activity of this compound, a critical step in its evaluation as a potential therapeutic agent. This guide will explain the causality behind experimental choices, provide self-validating protocols, and offer a foundation for further investigation into the compound's mechanism of action.

Mechanism of Action: A Working Hypothesis

While the precise mechanism of action for 4,5-dimethyl-1H-indole-2-carboxylic acid is yet to be fully elucidated, research on related indole derivatives suggests several potential targets. Some indole compounds are known to inhibit essential cellular processes in bacteria. For instance, certain indole-2-carboxamides have been shown to target the MmpL3 transporter, which is vital for the translocation of mycolic acids in the mycobacterial cell envelope.[8][9] Other indole derivatives may disrupt bacterial membrane integrity or inhibit key enzymes like dihydrofolate reductase (DHFR).[2] Molecular docking studies on various indole compounds have also suggested interactions with DNA gyrase B (GyrB), an essential enzyme for bacterial DNA replication.[4]

Given these precedents, it is plausible that 4,5-dimethyl-1H-indole-2-carboxylic acid may act by one or more of these mechanisms. The initial goal of susceptibility testing is to quantify its inhibitory effect, which can then guide more detailed mechanistic studies.

Core Experimental Protocols

The primary objective of antimicrobial susceptibility testing is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] The following protocols describe the broth microdilution method, a gold standard for quantitative MIC determination.[12][13]

Broth Microdilution Method for MIC Determination

This method is highly recommended for testing novel compounds due to its efficiency in testing a range of concentrations and its conservation of the test compound. It is a standardized procedure detailed in CLSI document M07 and EUCAST guidelines.[7]

  • 4,5-dimethyl-1H-indole-2-carboxylic acid (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

  • Spectrophotometer or plate reader (optional)

  • Preparation of Compound Stock Solution:

    • Accurately weigh a sufficient amount of 4,5-dimethyl-1H-indole-2-carboxylic acid and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The use of DMSO is common for compounds with low aqueous solubility, but its final concentration in the test wells should not exceed 1% to avoid toxicity to the microorganisms.[14]

    • Rationale: A high-concentration stock is necessary for serial dilutions. DMSO is a common solvent, but its potential for antimicrobial activity at higher concentrations must be controlled.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[15]

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

    • Rationale: A standardized inoculum density is critical for the reproducibility of MIC results. The 0.5 McFarland standard ensures a consistent starting number of bacteria.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

    • Add a calculated volume of the compound stock solution to the first well to achieve the highest desired test concentration (e.g., for a final volume of 200 µL, add 100 µL of a 2x concentrated solution).

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well. This will create a gradient of decreasing compound concentrations.[10]

    • Rationale: Serial dilution is an efficient way to test a wide range of concentrations to pinpoint the MIC.

  • Inoculation and Controls:

    • Add 100 µL of the prepared bacterial inoculum (from step 2) to each well containing the compound dilutions.

    • Essential Controls:

      • Growth Control (Negative Control): A well containing only broth and the bacterial inoculum (no compound). This well should show turbidity.

      • Sterility Control: A well containing only broth. This well should remain clear.

      • Positive Control: A row of wells with a standard antibiotic undergoing serial dilution and inoculation. This validates the susceptibility of the test organism.

      • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used in the experiment to ensure the solvent itself is not inhibitory.

    • Rationale: Controls are non-negotiable for a self-validating system. They ensure that the medium supports growth, the inoculum is not contaminated, the test strain is susceptible to known antibiotics, and the solvent has no confounding effects.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[10]

    • Rationale: This standard incubation time and temperature provide optimal conditions for the growth of most common bacterial pathogens.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of 4,5-dimethyl-1H-indole-2-carboxylic acid at which there is no visible growth of the microorganism.[11][14]

    • Growth can also be assessed by measuring the optical density (OD) at 600 nm using a plate reader. A significant reduction in OD compared to the growth control indicates inhibition.

Workflow Diagram: Broth Microdilution for MIC Determination

BrothMicrodilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup cluster_analysis Analysis Phase Stock Prepare Compound Stock Solution Dilute Perform Serial Dilutions of Compound Stock->Dilute Inoculum Prepare 0.5 McFarland Inoculum Suspension Inoculate Inoculate Wells with Bacteria Inoculum->Inoculate Plate Dispense Broth in 96-Well Plate Plate->Dilute Dilute->Inoculate Controls Set Up Controls (Growth, Sterility, Positive) Inoculate->Controls Incubate Incubate Plate (16-20h at 37°C) Controls->Incubate Read Read Results (Visual or OD) Incubate->Read DetermineMIC Determine MIC Value Read->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation and Interpretation

Effective data management is crucial for comparing antimicrobial efficacy. Results should be recorded systematically.

Table 1: Example MIC Data for 4,5-dimethyl-1H-indole-2-carboxylic acid
Test MicroorganismGram StainCompound MIC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureus ATCC 43300 (MRSA)Positive16Ciprofloxacin>128
Staphylococcus aureus ATCC 29213 (MSSA)Positive8Ciprofloxacin0.25
Escherichia coli ATCC 25922Negative32Ciprofloxacin0.015
Pseudomonas aeruginosa ATCC 27853Negative>128Ciprofloxacin0.5
Candida albicans ATCC 90028N/A64Fluconazole1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The interpretation of MIC values for a novel compound like 4,5-dimethyl-1H-indole-2-carboxylic acid is initially based on its relative potency against different microorganisms. Low MIC values (e.g., ≤16 µg/mL) against resistant strains like MRSA are particularly noteworthy.[5] There are no established clinical breakpoints (Susceptible, Intermediate, Resistant) for this compound yet. These are determined through extensive studies correlating in vitro data with pharmacokinetic/pharmacodynamic (PK/PD) models and clinical outcomes.[6][16]

Advanced Protocols and Further Steps

Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration that kills the bacteria (bactericidal activity).

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration from the MIC assay that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Time-Kill Kinetic Assays

These assays provide a dynamic view of the antimicrobial agent's effect over time. They help to understand whether the killing is concentration-dependent or time-dependent.

Mechanism of Action Studies

Based on initial MIC data, further studies can be designed to explore the compound's mechanism of action. These may include:

  • Macromolecular Synthesis Assays: To determine if the compound inhibits DNA, RNA, protein, or cell wall synthesis.

  • Membrane Permeability Assays: Using fluorescent dyes to assess damage to the bacterial cell membrane.

  • Enzyme Inhibition Assays: Testing the compound's effect on specific bacterial enzymes like DNA gyrase or DHFR.

Diagram: From Discovery to Mechanistic Insight

DrugDiscovery_Pathway cluster_screening Initial Screening cluster_characterization Further Characterization cluster_moa Mechanism of Action (MoA) Compound 4,5-dimethyl-1H- indole-2-carboxylic acid MIC_Test MIC Determination (Broth Microdilution) Compound->MIC_Test MBC_Test MBC Determination MIC_Test->MBC_Test Spectrum Spectrum of Activity (Broad vs. Narrow) MIC_Test->Spectrum TimeKill Time-Kill Kinetics MBC_Test->TimeKill Membrane Membrane Disruption? Spectrum->Membrane Enzyme Enzyme Inhibition? Spectrum->Enzyme Synthesis Biosynthesis Inhibition? Spectrum->Synthesis

Caption: Logical progression from initial screening to MoA studies.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial antimicrobial evaluation of 4,5-dimethyl-1H-indole-2-carboxylic acid. By adhering to standardized methods like those from CLSI and EUCAST, researchers can generate reliable and reproducible data.[7] The promising activity of the broader indole class suggests that this specific derivative is a worthy candidate for further investigation.[5][8] The subsequent steps, including MBC determination, time-kill assays, and detailed mechanistic studies, will be crucial in defining its potential as a future antimicrobial agent in the fight against infectious diseases.

References

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. Available at: [Link]

  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. MDPI. Available at: [Link]

  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry. Available at: [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. SCIRP. Available at: [Link]

  • Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. RSC Publishing. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. PubMed. Available at: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. Available at: [Link]

  • M39 | Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test Data. CLSI. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • EUCAST: EUCAST - Home. EUCAST. Available at: [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. Available at: [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • Antimicrobial Susceptibility Testing. myadlm.org. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. Available at: [Link]

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. ResearchGate. Available at: [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. MDPI. Available at: [Link]

  • Targeting Mycolic Acid Transport by Indole-2-carboxamides for the Treatment of Mycobacterium abscessus Infections. ACS Publications. Available at: [Link]

  • Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. PMC. Available at: [Link]

  • Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection. PMC. Available at: [Link]

Sources

Method

Application Note: Covalent Conjugation of 4,5-Dimethyl-1H-indole-2-carboxylic Acid to Amine-Functionalized Nanoparticles

Mechanistic Rationale & Application Context Indole derivatives, particularly 1H-indole-2-carboxylic acid scaffolds, are highly valued in pharmacology for their multifaceted therapeutic applications, including Bcl-2 inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Application Context

Indole derivatives, particularly 1H-indole-2-carboxylic acid scaffolds, are highly valued in pharmacology for their multifaceted therapeutic applications, including Bcl-2 inhibition, anti-tubercular activity, and pro-apoptotic anti-cancer mechanisms[1][2]. However, the clinical translation of these small molecules is frequently hindered by poor aqueous solubility and off-target toxicity. Formulating these compounds into nanocarrier systems—such as polymeric (e.g., PLGA-PEG) or mesoporous silica nanoparticles—can drastically improve their pharmacokinetic profiles, enabling targeted delivery and sustained release[3].

This technical guide establishes a robust, two-step bioconjugation protocol to covalently attach 4,5-dimethyl-1H-indole-2-carboxylic acid to amine-functionalized nanoparticles (NP-NH₂) utilizing EDC/Sulfo-NHS carbodiimide chemistry.

The Causality of the Chemical Design

The conjugation relies on zero-length crosslinking, which forms a direct amide bond without introducing a spacer molecule[4].

  • Chemoselectivity of the Indole Ring: A critical mechanistic advantage of 4,5-dimethyl-1H-indole-2-carboxylic acid is that its secondary amine (the 1H-indole nitrogen) is highly non-nucleophilic. Its lone pair of electrons is delocalized into the aromatic π -system to maintain Hückel aromaticity. Therefore, self-polymerization of the indole during activation is chemically impossible, ensuring that only the primary amines on the nanoparticles act as nucleophiles.

  • Why a Two-Step Process? While one-step EDC reactions are possible, they often lead to nanoparticle aggregation or hydrolysis of the unstable O-acylisourea intermediate[5][6]. By using a two-step process, we first stabilize the activated carboxylate using Sulfo-NHS (forming a dry-stable, amine-reactive ester) and can optionally remove excess EDC before introducing the nanoparticles[7][8].

  • The pH Shift Necessity: EDC activation is optimal in slightly acidic conditions (pH 4.5–6.0) because protonation facilitates the formation of the O-acylisourea intermediate[6][9]. However, the subsequent amidation reaction requires a deprotonated, highly nucleophilic primary amine, necessitating a shift to a slightly alkaline buffer (pH 7.2–8.5) for the conjugation phase[4][7].

Pathway A 4,5-Dimethyl-1H-indole-2-carboxylic acid (-COOH) B EDC Activation (pH 5.0-6.0, MES Buffer) A->B C O-Acylisourea Intermediate (Unstable) B->C D Sulfo-NHS Stabilization (Nucleophilic Attack) C->D E Sulfo-NHS Ester (Amine-Reactive) D->E F NP-NH2 Addition (pH 7.2-7.5, PBS Buffer) E->F G Indole-Nanoparticle Conjugate (Stable Amide Bond) F->G

EDC/Sulfo-NHS mediated conjugation of indole-2-carboxylic acid to amine-nanoparticles.

Quantitative Data & Experimental Parameters

Successful EDC/Sulfo-NHS coupling is contingent on precise stoichiometric ratios and environmental controls. The following tables summarize the critical quantitative data required to optimize the conjugation reaction.

Table 1: Recommended Reagent Molar Ratios

Component Molar Equivalents Function
4,5-dimethyl-1H-indole-2-carboxylic acid 1x Target Therapeutic Ligand
EDC (Carbodiimide) 10x Carboxylate Activator[7]
Sulfo-NHS 25x Intermediate Stabilizer[7]

| Amine-Nanoparticles (NP-NH₂) | 0.1x - 0.5x | Solid Support / Carrier |

Table 2: Buffer Systems & Reaction Kinetics

Buffer System pH Step Half-Life / Duration
0.1 M MES, 0.5 M NaCl 5.5 - 6.0 Activation 15 - 30 min[5][10]
1x PBS (Phosphate Buffered Saline) 7.2 - 7.5 Conjugation 2 - 4 hours[5][10]

| 10 mM Hydroxylamine | 7.0 | Quenching | 15 min[11] |

Step-by-Step Methodology

Phase 1: Carboxylate Activation

Objective: Convert the inert carboxylic acid of the indole into a highly reactive Sulfo-NHS ester.

  • Solubilization: Dissolve 4,5-dimethyl-1H-indole-2-carboxylic acid in a minimal volume of DMSO (due to its hydrophobic nature), then dilute into Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) to achieve a final concentration of 2 mM. Ensure DMSO concentration remains below 10% to prevent nanoparticle precipitation later.

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening to prevent moisture condensation, which rapidly hydrolyzes EDC[9][12].

  • Activation: Add EDC to the indole solution to a final concentration of 20 mM (10-fold molar excess). Immediately add Sulfo-NHS to a final concentration of 50 mM (25-fold molar excess)[7].

  • Incubation: Vortex gently and incubate the mixture at room temperature for 15–30 minutes[5][10].

Phase 2: Nanoparticle Conjugation

Objective: Form a stable covalent amide bond between the activated indole and the nanoparticle.

  • Buffer Exchange (Optional but Recommended): If the nanoparticles are sensitive to residual EDC, quench the activation reaction by adding 2-mercaptoethanol to a final concentration of 20 mM[9][11].

  • pH Adjustment: Raise the pH of the activated indole solution to 7.2–7.5 using 1x PBS. This step is non-negotiable, as the primary amines on the nanoparticles must be unprotonated to act as effective nucleophiles[4][9].

  • Conjugation: Add the amine-functionalized nanoparticles (NP-NH₂) to the activated indole solution. The optimal ratio depends on the amine density of your specific nanoparticles, but a 0.1x to 0.5x molar ratio relative to the indole is standard.

  • Reaction: Incubate the suspension at room temperature for 2–4 hours (or overnight at 4°C) under continuous end-over-end rotation to prevent nanoparticle sedimentation[5][10].

Phase 3: Quenching & Purification

Objective: Terminate the reaction and remove unbound small molecules.

  • Quenching: Add hydroxylamine to a final concentration of 10 mM and incubate for 15 minutes. Hydroxylamine hydrolyzes any unreacted Sulfo-NHS esters back to carboxylic acids, preventing unwanted crosslinking post-purification[11].

  • Purification: Remove excess EDC, Sulfo-NHS, quenching agents, and unbound indole via centrifugal ultrafiltration (e.g., Amicon® Ultra with an appropriate MWCO) or dialysis against 1x PBS for 24 hours[4][12]. Wash the nanoparticles at least 3 times[5].

Self-Validating Quality Control (QC) Checkpoints

A robust protocol must be a self-validating system. Do not proceed to in vitro or in vivo testing without confirming the success of the conjugation via the following physical and optical causality checks:

  • QC Checkpoint 1 (Activation Validation): The hydrolysis of the Sulfo-NHS leaving group during the conjugation phase releases a byproduct that strongly absorbs UV light. Measure the absorbance of the reaction supernatant at 260–280 nm. A spike in absorbance confirms that the NHS ester was successfully formed and subsequently cleaved by the primary amines[4][7].

  • QC Checkpoint 2 (Surface Charge Reversal): Amine-functionalized nanoparticles typically exhibit a highly positive Zeta potential (e.g., +20 to +40 mV) due to protonated surface amines. Following successful conjugation with the indole derivative, these primary amines are consumed to form neutral amide bonds. Conduct Dynamic Light Scattering (DLS) and Zeta potential analysis; a successful conjugation will result in a significant drop in surface charge (shifting towards neutral or slightly negative).

  • QC Checkpoint 3 (Colloidal Stability): The conjugation of a hydrophobic indole ring may alter the colloidal stability of the nanoparticles. DLS should confirm that the Polydispersity Index (PDI) remains below 0.2, ensuring no EDC-induced aggregation occurred[6].

Workflow S1 1. Reagent Prep (Indole, EDC, Sulfo-NHS in MES) S2 2. Activation (15-30 min, pH 6.0, RT) S1->S2 S3 3. Conjugation (Add NP-NH2, shift to pH 7.5, 2-4h) S2->S3 S4 4. Quenching (Add 10mM Hydroxylamine) S3->S4 S5 5. Purification (Dialysis or Spin Filtration) S4->S5 S6 6. QC Validation (Zeta Potential & UV-Vis) S5->S6

Step-by-step workflow for nanoparticle bioconjugation and downstream self-validation.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of 4,5-dimethyl-1H-indole-2-carboxylic acid in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with challenging small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with challenging small molecules.

4,5-dimethyl-1H-indole-2-carboxylic acid is a notoriously difficult compound to handle in aqueous systems. Its structure features a highly hydrophobic di-methylated indole core juxtaposed with a polar, ionizable carboxylic acid moiety. This guide is designed to help you understand the causality behind its precipitation and provide self-validating protocols to ensure your experimental data remains robust and artifact-free.

SECTION 1: Physicochemical Root Cause Analysis

Before troubleshooting assay failures, we must establish the physical parameters governing the molecule's behavior. The structural dichotomy of this compound dictates its solubility profile.

Table 1: Physicochemical Properties & Solubilization Impact

PropertyEstimated ValueExperimental Impact & Causality
pKa (Carboxylic Acid) ~4.44 – 4.54[1]Highly pH-dependent solubility. The compound remains neutral (unionized) and insoluble at pH < 3.5, but forms a highly soluble salt at pH > 6.5.
LogP (Hydrophobicity) > 2.5The di-methylated indole core drives hydrophobic aggregation in aqueous media, severely limiting intrinsic solubility.
H-Bonding Profile 2 Donors / 2 AcceptorsCapable of forming strong intermolecular crystal lattice networks, increasing the thermodynamic energy barrier required for dissolution.

SECTION 2: In Vitro Assays & Kinetic Solubility Troubleshooting

Q1: Why does my compound immediately precipitate when diluted from a 10 mM DMSO stock into my pH 7.4 biochemical assay buffer?

Scientist's Insight: You are observing a classic "solvent shift" phenomenon. While the compound is highly soluble in 100% DMSO, its kinetic solubility in an aqueous buffer is vastly lower. When the DMSO stock is introduced to water, the local concentration of the hydrophobic indole rapidly exceeds its aqueous solubility limit before uniform mixing can occur[2]. This leads to rapid nucleation and nanoparticulate precipitation. Furthermore, because bioassays typically restrict final DMSO concentrations to <1–2% to prevent solvent toxicity, there is insufficient DMSO left in the bulk phase to keep the compound solvated[3][4].

Q2: I am seeing highly variable IC50 values and suspect false positives in my target binding assay. Could solubility be the culprit?

Scientist's Insight: Absolutely. When 4,5-dimethyl-1H-indole-2-carboxylic acid precipitates, it often forms colloidal nano-aggregates rather than visible macroscopic crystals[2]. These colloids act as "sponges" that sequester proteins, non-specifically inhibit enzymes, and cause severe optical interference (light scattering) in fluorescence or absorbance readouts[2][4]. To prevent artifactual data, you must empirically determine the compound's kinetic solubility limit and cap your top assay concentration below that threshold.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This self-validating system ensures that your compound remains fully solvated under exact assay conditions by maintaining a constant solvent matrix.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in pure DMSO across a microtiter plate[3].

  • Aqueous Shift: Rapidly transfer 2 µL of each DMSO dilution into 198 µL of your specific assay buffer (pH 7.4). This ensures a constant 1% DMSO background across all test wells, isolating compound concentration as the only variable.

  • Incubation: Incubate the plate at 37°C for 2 hours to mimic standard bioassay timelines.

  • Nephelometric Readout: Measure light scattering using a nephelometer. The kinetic solubility limit is defined as the highest concentration well that exhibits a light scattering signal identical to the blank buffer control[5].

G Start 10 mM DMSO Stock 4,5-Dimethyl-1H-indole-2-carboxylic acid Dilution Serial Dilution in DMSO Start->Dilution Buffer Add Aqueous Buffer (pH 7.4) Final DMSO < 2% Dilution->Buffer Incubate Incubate 2h @ 37°C Buffer->Incubate Read Nephelometry (Light Scatter) Incubate->Read Decision Turbidity Detected? Read->Decision Soluble Soluble Range Proceed to Bioassay Decision->Soluble No Insoluble Insoluble Range False Negatives Likely Decision->Insoluble Yes

Workflow for determining kinetic solubility limits via high-throughput nephelometry.

SECTION 3: In Vivo Formulation & Thermodynamic Solubilization

Q3: I need to formulate this compound at 5 mg/mL for an in vivo PK study. DMSO is too toxic at the required volumes. How can I achieve a stable, high-concentration aqueous solution?

Scientist's Insight: For high-concentration dosing, we must transition from kinetic to thermodynamic solubilization. We achieve this through a synergistic, multi-component strategy: pH adjustment combined with host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[6][]. By raising the pH above 6.5, we ionize the carboxylic acid (pKa ~4.5), granting the molecule ionic solubility[8]. Simultaneously, the HP-β-CD encapsulates the highly hydrophobic dimethyl-indole core within its lipophilic cavity, shielding it from the aqueous bulk[].

Protocol 2: Synergistic HP-β-CD / pH Solubilization

This protocol utilizes a thermodynamic equilibrium approach, validated by a final filtration step to confirm the absence of suspended particulates.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water[].

  • Suspension: Add the required mass of solid 4,5-dimethyl-1H-indole-2-carboxylic acid to the cyclodextrin solution. It will initially form a cloudy suspension.

  • pH Adjustment (Critical Step): Dropwise, add 0.1 M NaOH while stirring continuously. Monitor the pH closely. As the pH approaches 7.0, the carboxylic acid ionizes, driving the hydrophobic tail of the molecule into the cyclodextrin cavity[8].

  • Cosolvent Addition (Optional): If slight turbidity remains, add up to 5% (v/v) ethanol. Ethanol acts as a cosolvent that alters the dielectric constant of the water, enhancing the complexation efficiency of the cyclodextrin[6][9].

  • Equilibration & Filtration: Stir the solution for 24 hours at room temperature to ensure thermodynamic equilibrium is reached. Finally, sterile filter the solution through a 0.22 µm PVDF membrane. A clear filtrate confirms successful solubilization.

G Solid Solid Compound (Hydrophobic, pKa ~4.5) Step1 pH Adjustment Add NaOH to pH > 6.5 Solid->Step1 Ionize Carboxylic Acid Step2 Add HP-β-CD (Host-Guest Complexation) Step1->Step2 Shield Hydrophobic Core Step3 Add Cosolvent (e.g., 5% Ethanol) Step2->Step3 Enhance Complexation Result Thermodynamically Stable Aqueous Solution Step3->Result Synergistic Solubilization

Synergistic thermodynamic solubilization using pH adjustment and host-guest complexation.

SECTION 4: Strategic Summary

Table 2: Solubilization Strategies Comparison

StrategyPrimary MechanismBest Use CaseCritical Limitations
DMSO Stock Dilution Kinetic SolubilizationHigh-throughput in vitro screeningMaximum concentration strictly limited by intrinsic aqueous solubility; high risk of nanoparticulate precipitation[2][4].
pH Adjustment (pH > 7) Salt Formation (Ionization)Simple aqueous buffersCompound will rapidly precipitate if introduced to lower pH environments (e.g., gastric fluid in oral dosing)[8].
HP-β-CD Complexation Hydrophobic Cavity SequestrationIn vivo dosing, structural biologyRequires optimization of the Drug:CD molar ratio; potential for drug displacement by endogenous lipids[].
Cosolvent Blend (EtOH) Dielectric Constant ReductionIV formulations, TopicalHigh osmolality; potential for tissue irritation or protein denaturation at high percentages[9].

Sources

Optimization

Technical Support Center: 4,5-Dimethyl-1H-indole-2-carboxylic Acid Crystallization

Welcome to the technical support guide for the crystallization of 4,5-dimethyl-1H-indole-2-carboxylic acid (CAS 50536-47-5). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 4,5-dimethyl-1H-indole-2-carboxylic acid (CAS 50536-47-5). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and pharmaceutical development professionals in overcoming common challenges associated with the purification of this compound. The guidance herein is based on established chemical principles and practical laboratory experience.

Introduction: The Crystallization Challenge

4,5-Dimethyl-1H-indole-2-carboxylic acid is a key building block in synthetic organic chemistry. Like many indole derivatives, its purification via crystallization can be challenging. Issues such as poor crystal formation ("oiling out"), low recovery, and persistent impurities can impede progress and impact final product quality. This guide is structured to provide direct, actionable solutions to these specific problems.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of 4,5-dimethyl-1H-indole-2-carboxylic acid?

This compound is typically a solid, with its color ranging from off-white to yellow or brown depending on purity.[1] It is a carboxylic acid with a molecular weight of 189.08 g/mol .[2] Understanding its acidic nature and indole core is crucial for selecting appropriate solvents and handling procedures. The compound is known to be sensitive to light and air, so storage in a cool, dark place under an inert atmosphere like argon is recommended.[3]

Q2: What is a good starting solvent for the recrystallization of this compound?

For indole-2-carboxylic acids, polar protic solvents are often a good starting point. Ethanol is frequently used for recrystallizing related structures.[4][5] A study on a similar compound, indole, found a mixed solvent system of methanol and water to be effective for crystallization.[6][7] The general principle is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q3: My crude material is highly colored. Will crystallization remove the color?

Often, yes. Colored impurities are common in indole syntheses, arising from side reactions or degradation.[6][8] A successful recrystallization should yield crystals that are significantly lighter in color than the crude material. If a single recrystallization is insufficient, a second recrystallization or the use of activated charcoal (activated carbon) may be necessary.

Caution: Use activated charcoal judiciously. Add a small amount (1-2% by weight) to the hot, dissolved solution and reflux for a few minutes before performing a hot filtration. Using too much can lead to significant product loss due to adsorption onto the charcoal surface.

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues encountered during the crystallization process in a question-and-answer format.

Problem: The compound will not dissolve in the hot solvent.

Q: I've added a large volume of hot solvent, but my 4,5-dimethyl-1H-indole-2-carboxylic acid is not fully dissolving. What should I do?

A: This issue typically points to one of two causes: insufficient solvent or the presence of insoluble impurities.

  • Causality: The principle of recrystallization relies on the compound being fully dissolved in the minimum amount of boiling solvent. If the compound's solubility limit has not been reached, more solvent is needed. However, syntheses, particularly those employing methods like the Fischer indole synthesis, can produce insoluble polymeric or inorganic side products.[6][9]

  • Solution Protocol:

    • Incremental Solvent Addition: Add the chosen solvent in small portions to the crude material while heating to reflux. Allow sufficient time between additions for dissolution to occur.

    • Hot Filtration: If a significant amount of solid material remains after adding a reasonable volume of solvent (e.g., 20-30 mL per gram of crude product), it is likely an insoluble impurity. In this case, perform a hot filtration.

      • Procedure: Place a small plug of cotton or a fluted filter paper in a pre-heated funnel. Quickly filter the hot solution into a clean, pre-heated flask. The insoluble impurities will be trapped in the filter, while your desired compound remains in the hot filtrate.

      • Rationale: Pre-heating the glassware (funnel and receiving flask) is critical to prevent premature crystallization of your product, which would lead to significant yield loss.[5]

Problem: The compound "oiled out" instead of forming crystals.

Q: Upon cooling, my compound separated as an oily liquid at the bottom of the flask instead of forming solid crystals. How can I fix this?

A: "Oiling out" is a common problem that occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system. It can also be caused by the presence of impurities that depress the melting point.

  • Causality: Rapid cooling is a frequent cause. If the solution is cooled too quickly, the molecules do not have sufficient time to align into an ordered crystal lattice and instead aggregate as a disordered, supercooled liquid (an oil). The presence of impurities can also disrupt lattice formation.

  • Solution Strategies:

    • Re-heat and Slow Cool: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent to ensure everything goes back into solution. Then, allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slow cooling.

    • Solvent Adjustment: If slow cooling fails, the solvent system may be inappropriate.

      • Add a co-solvent in which the compound is less soluble (an "anti-solvent"). For example, if you are using ethanol, slowly add water dropwise to the hot, clear solution until it just begins to turn cloudy (the cloud point). Then, add a few drops of the primary solvent (ethanol) to redissolve the precipitate and allow the mixture to cool slowly. This reduces the overall solvating power of the system, encouraging crystallization. A methanol/water system has been shown to be effective for similar compounds.[6][7]

    • Scratching & Seeding:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution. This "seed crystal" provides a template for further crystal growth.

Problem: Crystallization resulted in very low yield.

Q: I obtained pure crystals, but my recovery was less than 50%. How can I improve the yield?

A: Low yield is often a result of using too much solvent, cooling the solution for an insufficient amount of time, or premature crystallization during a hot filtration.

  • Causality: The goal is to use the minimum amount of hot solvent needed for complete dissolution. Any excess solvent will retain some of your product in solution even after cooling, thereby reducing the isolated yield. Solubility is temperature-dependent; therefore, cooling to a lower temperature will maximize the amount of product that crystallizes out.

  • Optimization Workflow:

    • Minimize Solvent Volume: During the dissolution step, be patient and add the hot solvent portion-wise, allowing the mixture to reflux between additions. Stop adding solvent as soon as all the crude material has dissolved.

    • Maximize Cooling: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize precipitation. Some protocols may even call for cooling to 0°C.[7]

    • Recover from Filtrate: If you suspect significant product remains in the mother liquor (the filtrate), you can try to recover a second crop of crystals. Reduce the volume of the filtrate by about half using a rotary evaporator and cool the concentrated solution again. Note that this second crop may be less pure than the first.

    • pH Adjustment (Advanced): For carboxylic acids like this one, solubility is highly pH-dependent. A patented method for purifying indole-2-carboxylic acid involves dissolving the crude material in water with a base (like triethylamine) to form the soluble salt, filtering any insoluble impurities, and then re-acidifying the solution to precipitate the pure carboxylic acid at its isoelectric point.[4] This can be an effective method for removing non-acidic impurities.

Data & Protocols

Table 1: Solvent Selection Guide for Indole Carboxylic Acids

While specific solubility data for 4,5-dimethyl-1H-indole-2-carboxylic acid is not widely published, the following table provides general guidance based on the properties of related indole-2-carboxylic acids.[1][10]

SolventTypeBoiling Point (°C)Suitability & Comments
EthanolPolar Protic78Good general choice. Often used for recrystallizing indole derivatives.[4][5]
MethanolPolar Protic65Similar to ethanol, good solubility when hot. Often used in a mixture with water.[6][7]
WaterPolar Protic100Poor solubility for the acid form, but high solubility for the salt form (deprotonated). Useful as an anti-solvent or in pH-swing purifications.[4]
Ethyl AcetatePolar Aprotic77Moderate choice. May be a suitable solvent.[10]
TolueneNon-polar111Generally poor solubility. More likely to be used for extraction than crystallization.
Dimethyl Sulfoxide (DMSO)Polar Aprotic189High solubility even at room temperature, making it a poor choice for recrystallization but useful for NMR analysis.[1]
Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent pair from Table 1. Start with ethanol or a methanol/water mixture.

  • Dissolution: Place the crude 4,5-dimethyl-1H-indole-2-carboxylic acid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to the flask, begin heating to reflux with stirring. Continue adding small portions of hot solvent until the compound is fully dissolved.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and reflux for 5-10 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a pre-heated, clean flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualized Workflows

Diagram 1: Troubleshooting Failed Crystallization (Oiling Out)

This decision tree illustrates the logical steps to take when encountering an oil instead of crystals.

G start Compound 'Oiled Out' upon Cooling reheat Re-heat solution until oil dissolves start->reheat slow_cool Cool SLOWLY (e.g., insulated flask) reheat->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Success! Isolate Crystals. check_crystals->success Yes add_solvent Add minimal extra solvent to redissolve check_crystals->add_solvent No adjust_solvent Modify Solvent System add_solvent->adjust_solvent add_antisolvent Add anti-solvent (e.g., water to ethanol) to cloud point, then clarify adjust_solvent->add_antisolvent scratch_seed Try scratching or seeding adjust_solvent->scratch_seed add_antisolvent->slow_cool scratch_seed->slow_cool

Caption: Decision tree for troubleshooting when a compound oils out.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET: 1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLIC ACID.
  • IJCRT.org. (2025). Greener Synthesis Of In-Situ Recrystalized Bis- Indole-2-Carboxylic Acid By Using Co-Doped-Zn Nanocatalyst.
  • Google Patents. (n.d.). CN106008311A - Refinement method of indole-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 4,6-Dimethyl-1H-indole-2-carboxylic acid | 383132-27-2.
  • Taylor & Francis. (2017). A Practical Synthesis of Indole-2-carboxylic Acid.
  • Kishida Chemical Co., Ltd. (2022). Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • NIH. (n.d.). Why Do Some Fischer Indolizations Fail? - PMC.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Indole-2-carboxylic acid.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: 2,3-Dimethyl-1H-indole-5-carboxylic acid.
  • PubChemLite. (n.d.). 4,5-dimethyl-1h-indole-2-carboxylic acid (C11H11NO2).
  • Benchchem. (n.d.). Troubleshooting unexpected side products in indole synthesis.
  • NIH. (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus - PMC.
  • NIH. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - PMC.
  • Thoreauchem. (n.d.). 4,5-dimethyl-1H-indole-2-carboxylic acid-50536-47-5.
  • ResearchGate. (n.d.). Crystallization purification of indole.
  • HXCHEM. (n.d.). 4,5-Dimethyl-1h-indole-2-carboxylic acid/CAS:50536-47-5.
  • ResearchGate. (2015). How to get the maximum yield for the Fisher Indole synthesis?.
  • ChemicalBook. (2026). Indole-2-carboxylic acid | 1477-50-5.
  • Benchchem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Canadian Science Publishing. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS.
  • De Gruyter. (n.d.). Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid.
  • ResearchGate. (2018). Crystal structure of 1H-indole-5-carboxylic acid – 4,4′-bipyridine (2/1), C14H11N2O2.
  • MDPI. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
  • ACS Publications. (2025). Development of a Manufacturing Process for a Key (S)-5-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1H-indole Intermediate for Orforglipron. Part II. Development of a CSTR Process for Evans Auxiliary-Assisted Asymmetric 1,4-Addition.
  • ResearchGate. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other.
  • Sigma-Aldrich. (n.d.). 1,6-Dimethyl-1H-indole-2-carboxylic acid | 893730-44-4.
  • PubChem. (n.d.). 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid.
  • Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5).
  • NIST. (n.d.). Indole-2-carboxylic acid - the NIST WebBook.
  • Shodhganga. (n.d.). Chapter 4.

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for Quantifying 4,5-Dimethyl-1H-Indole-2-Carboxylic Acid

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4,5-dimethyl-1H-indole-2-carboxylic acid. This docume...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4,5-dimethyl-1H-indole-2-carboxylic acid. This document is designed to offer both foundational knowledge and practical troubleshooting advice to ensure the development of robust and reliable analytical methods.

Introduction

4,5-Dimethyl-1H-indole-2-carboxylic acid is a member of the indole carboxylic acid family, a class of compounds with significant interest in pharmaceutical and biological research. Accurate quantification of this molecule is often a critical step in drug discovery, metabolic studies, and quality control processes. This guide will walk you through the essential stages of analytical method development, from initial parameter selection to troubleshooting common issues, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

All methodologies presented herein are grounded in established scientific principles and are designed to be self-validating systems, adhering to the standards set forth by the International Council for Harmonisation (ICH).

Core Analytical Techniques

The choice of analytical technique is paramount and depends on the specific requirements of the assay, such as sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and robust technique for the quantification of chromophoric compounds like 4,5-dimethyl-1H-indole-2-carboxylic acid. The indole ring system possesses a strong chromophore, making it amenable to UV detection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS is the preferred method. It provides structural information and can distinguish the analyte from co-eluting impurities with a high degree of confidence.

Experimental Protocols and Workflows

HPLC Method Development Workflow

The development of a stability-indicating HPLC method is a systematic process. A typical workflow is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation (ICH Q2(R2)) Analyte Analyte Characterization (pKa, logP, solubility) Standard Standard & Sample Preparation Analyte->Standard Column Column & Mobile Phase Screening Standard->Column Gradient Gradient Optimization Column->Gradient Detection Wavelength Selection Gradient->Detection Specificity Specificity Detection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness LCMS_Workflow cluster_prep_lcms Preparation cluster_lc_dev LC Method cluster_ms_dev MS Method cluster_validation_lcms Validation Standard_LCMS Standard & Sample Preparation LC_Conditions LC Separation (as per HPLC) Standard_LCMS->LC_Conditions Infusion Direct Infusion (Tune Parameters) Standard_LCMS->Infusion MRM MRM Transition Selection LC_Conditions->MRM Infusion->MRM Validation_LCMS Method Validation (ICH Guidelines) MRM->Validation_LCMS

Optimization

Technical Support Center: Navigating Cytotoxicity of 4,5-dimethyl-1H-indole-2-carboxylic acid in Primary Cell Cultures

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the potential cytotoxic effects of 4,5-dimethyl-1H-indole-2-carboxylic acid in sensitive primary cell culture systems. Our goal is to equip you with the scientific rationale and practical methodologies to achieve robust and reproducible experimental outcomes.

Introduction to 4,5-dimethyl-1H-indole-2-carboxylic acid and its Biological Context

4,5-dimethyl-1H-indole-2-carboxylic acid belongs to the indole-2-carboxylic acid class of compounds, a scaffold known for a wide range of biological activities.[1][2][3] While specific data on this particular derivative is limited, the broader family of indole compounds has been extensively studied for various therapeutic applications, including as anticancer and anti-inflammatory agents.[1][4] Many indole derivatives exert their effects by inducing apoptosis (programmed cell death), modulating oxidative stress, and interacting with key signaling pathways.[5][6][7][8][9][10]

Primary cells, unlike immortalized cell lines, are isolated directly from tissues and have a finite lifespan. This makes them more physiologically relevant but also more sensitive to chemical insults.[11][12] Therefore, when working with a novel compound like 4,5-dimethyl-1H-indole-2-carboxylic acid, it is crucial to anticipate and systematically address potential cytotoxicity to distinguish between targeted pharmacological effects and non-specific toxicity.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant cell death in my primary cultures even at low concentrations of 4,5-dimethyl-1H-indole-2-carboxylic acid. What are the likely causes?

A1: High cytotoxicity at low concentrations in primary cells can stem from several factors:

  • Incorrect Concentration Range: The optimal, non-toxic working concentration of a compound is highly dependent on the specific primary cell type.[13] A dose that is well-tolerated by one cell type may be highly toxic to another. It is essential to perform a dose-response curve to determine the appropriate concentration range for your experiment.[13]

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. A vehicle control is a mandatory part of your experimental design.[13]

  • Compound Instability or Degradation: The compound may be unstable in your culture medium, leading to the formation of more toxic byproducts.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.

  • Cell Health and Density: The initial health and seeding density of your primary cells can significantly influence their susceptibility to chemical-induced stress.[11][14]

Q2: How can I determine the optimal, non-toxic concentration of 4,5-dimethyl-1H-indole-2-carboxylic acid for my experiments?

A2: A systematic dose-response analysis is the most reliable method.[15] This involves treating your primary cells with a range of concentrations of the compound and assessing cell viability.

  • Start with a Broad Range: Based on the known activity of similar indole derivatives, you might start with a range from nanomolar to high micromolar concentrations.

  • Fixed Incubation Time: Keep the incubation time consistent with your planned experiment (e.g., 24, 48, or 72 hours).[13]

  • Reliable Viability Assay: Use a well-validated cell viability assay, such as the Resazurin or MTT assay, to quantify the percentage of viable cells at each concentration.[13]

Q3: My compound is not very soluble. Could this be contributing to the observed cytotoxicity?

A3: Yes, poor solubility can lead to several issues. The compound may precipitate out of solution in the culture medium, and these precipitates can be directly toxic to cells. Additionally, inconsistent solubility can lead to variability in the actual concentration of the compound that the cells are exposed to. It is crucial to ensure your compound is fully dissolved in your stock solution and does not precipitate upon dilution into the culture medium.

Q4: Could the serum in my culture medium be interfering with the activity of my compound?

A4: Serum proteins, particularly albumin, can bind to small molecules, which can either reduce their bioavailability and apparent cytotoxicity or, in some cases, facilitate their uptake.[16][17][18][19] If you suspect serum protein binding is an issue, you can consider reducing the serum concentration or using a serum-free medium for the duration of the compound treatment. However, be aware that serum withdrawal can also induce stress in primary cells.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the cytotoxicity of 4,5-dimethyl-1H-indole-2-carboxylic acid.

Observed Problem Potential Cause Recommended Action
High Cell Death Across All Concentrations 1. Incorrect Stock Concentration: Errors in weighing the compound or in dilution calculations. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. 3. Contamination: Bacterial, fungal, or mycoplasma contamination in the cell culture.[20][21][22]1. Prepare a fresh stock solution and verify the calculations. 2. Ensure the final solvent concentration is within the tolerated range for your primary cells (typically <0.5% for DMSO). Always include a vehicle-only control.[13] 3. Regularly test your cell cultures for contamination.[22] If contamination is detected, discard the affected cultures and decontaminate the incubator and biosafety cabinet.[20][21]
Inconsistent Results Between Experiments 1. Variable Cell Health: Differences in the health and passage number of the primary cells. 2. Inconsistent Seeding Density: Variations in the number of cells seeded per well. 3. Compound Degradation: The compound may be degrading over time in the stock solution.1. Use primary cells from the same lot and within a narrow passage range for a set of experiments. Monitor cell morphology and viability before each experiment. 2. Optimize and standardize your cell seeding protocol to ensure consistent cell numbers.[14] 3. Prepare fresh stock solutions of the compound regularly and store them appropriately (e.g., protected from light, at the correct temperature).
Unexpected Morphological Changes 1. Induction of Apoptosis or Necrosis: The compound may be triggering programmed cell death or cellular damage. 2. Oxidative Stress: Indole derivatives have been shown to induce reactive oxygen species (ROS), which can alter cell morphology.[6][7]1. Perform assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release).[5] 2. Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.[7] Consider co-treatment with an antioxidant to see if it rescues the phenotype.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assessment using the MTT Assay

This protocol outlines the steps for determining the cytotoxic potential of 4,5-dimethyl-1H-indole-2-carboxylic acid using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • 4,5-dimethyl-1H-indole-2-carboxylic acid

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of 4,5-dimethyl-1H-indole-2-carboxylic acid in complete culture medium. Include a vehicle control with the same final concentration of the solvent as the highest compound concentration.

  • Cell Treatment: Carefully remove the old medium and add the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Protocol 2: Assessment of Apoptosis via Caspase-3/7 Activity Assay

This protocol provides a method to determine if the observed cytotoxicity is due to the induction of apoptosis.

Materials:

  • Primary cells

  • Complete cell culture medium

  • 4,5-dimethyl-1H-indole-2-carboxylic acid

  • Vehicle control

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White-walled 96-well plate

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Primary Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Compound B->C D Incubate for Defined Period (e.g., 24-72h) C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Measure Absorbance/Fluorescence E->F G Calculate IC50 and Plot Dose-Response Curve F->G

Caption: A typical workflow for assessing the cytotoxicity of a compound in primary cells.

Hypothetical Cytotoxic Signaling Pathway

G Compound 4,5-dimethyl-1H-indole- 2-carboxylic acid Cell Primary Cell Compound->Cell ROS Increased ROS Production Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A potential mechanism of indole derivative-induced cytotoxicity involving oxidative stress and apoptosis.

Concluding Remarks

Investigating the effects of novel compounds like 4,5-dimethyl-1H-indole-2-carboxylic acid in primary cell cultures requires a careful and systematic approach to address potential cytotoxicity. By implementing robust experimental designs, including thorough dose-response analyses and mechanistic assays, researchers can confidently interpret their data and advance their drug discovery efforts. This guide provides a foundational framework to troubleshoot common issues and optimize experimental protocols for reliable and meaningful results.

References

  • Cummings, B. S., Zangar, R. C., Novak, R. F., & Lash, L. H. (2002). Drug Metabolism Enzyme Expression and Activity in Primary Cultures of Human Proximal Tubular Cells. Toxicological Sciences, 68(1), 229-238. [Link]

  • Gómez-Lechón, M. J., Donato, M. T., & Castell, J. V. (2008). Cell Lines: A Tool for In Vitro Drug Metabolism Studies. Current Drug Metabolism, 9(1), 1-11. [Link]

  • Iuga, C., & Lewis, J. H. (2021). Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture. Biomolecules, 11(8), 1163. [Link]

  • Gómez-Lechón, M. J., Donato, M. T., & Castell, J. V. (2008). Cell lines: a tool for in vitro drug metabolism studies. Current drug metabolism, 9(1), 1–11. [Link]

  • Gómez-Lechón, M. J., Donato, M. T., & Castell, J. V. (2008). Cell lines: a tool for in vitro drug metabolism studies. Current drug metabolism, 9(1), 1–11. [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. M. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1000. [Link]

  • In silico approach of apoptosis induing ability of different indole derivatives by interaction with Caspase9. (2025, August 6). ResearchGate. [Link]

  • Toyoda, T., Kimura, T., Kuroda, M., Nakazawa, A., Kasahara, M., Nonaka, H., Kamiya, A., Kiyono, T., Kobayshi, T., Murakami, Y., & Umezawa, A. (2022). Drug metabolic activity is a critical cell-intrinsic determinant for selection of hepatocytes during long-term culture. Stem cell research & therapy, 13(1), 103. [Link]

  • Yu, J., Li, Y., Wang, Y., & Zhang, J. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4735. [Link]

  • Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters. (2025, February 13). Oxford Academic. [Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024, December 23). PMC. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Naik, N., Sharath, V., & Kumar, H. V. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 197-202. [Link]

  • Proteoform-Specific Protein Binding of Small Molecules in Complex Matrices. (n.d.). PMC. [Link]

  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023, January 30). MDPI. [Link]

  • Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. (n.d.). PMC. [Link]

  • Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. (n.d.). Journal of the American Chemical Society. [Link]

  • Development and Evaluation of Indole-Based Phospholipase D Inhibitors for Lung Cancer Immunotherapy. (n.d.). PMC. [Link]

  • Fonte, V. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • 4,5,6,7-tetrahydro-2-methyl-4-oxo-1H-Indole-3-carboxylic acid. (2024, April 9). ChemBK. [Link]

  • Rapid optimization of drug combinations for the optimal angiostatic treatment of cancer. (n.d.). SpringerLink. [Link]

  • Naik, N., Sharath, V., & Kumar, H. V. (2019, June 20). (PDF) Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. ResearchGate. [Link]

  • Cytotoxicity of the MEIC test chemicals in primary neurone cultures. (n.d.). PubMed. [Link]

  • PubChemLite. (n.d.). 4,5-dimethyl-1h-indole-2-carboxylic acid (C11H11NO2). [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). PMC. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025, February 5). MDPI. [Link]

  • Best practices for detecting and mitigating the risk of cell culture contaminants. (2017, December 15). PubMed. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024, July 10). MDPI. [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (n.d.). PMC. [Link]

  • (PDF) Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation. (n.d.). ResearchGate. [Link]

  • In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. (n.d.). PMC. [Link]

  • Targeting Inflammation, Oxidative Stress, and Apoptosis by Indole-3-Carbinol to Ameliorate Doxorubicin- Induced Cardiotoxicity in Mice. (2023, September 17). SAR Publication. [Link]

  • Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). (n.d.). Cheméo. [Link]

  • Can a small molecule ( such as drugs and complexes) bind to both sites I, II in human albumin protein? (2022, May 27). ResearchGate. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025, March 31). Journal of Medicinal Chemistry. [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2014, March 17). Journal of Medicinal Chemistry. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026, January 21). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement of 4,5-Dimethyl-1H-Indole-2-Carboxylic Acid Derivatives

Welcome to the Advanced Technical Support Center. This guide is designed for pharmaceutical scientists, medicinal chemists, and formulation engineers working with 4,5-dimethyl-1H-indole-2-carboxylic acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for pharmaceutical scientists, medicinal chemists, and formulation engineers working with 4,5-dimethyl-1H-indole-2-carboxylic acid derivatives. These compounds are highly valuable pharmacophores in drug discovery (often utilized as NMDA receptor antagonists, FBPase inhibitors, and anti-inflammatory agents), but they frequently suffer from severe pharmacokinetic liabilities, specifically poor oral bioavailability.

This center provides mechanistic explanations, self-validating experimental protocols, and troubleshooting workflows to overcome these developmental bottlenecks.

Part 1: Frequently Asked Questions (FAQs) – Molecular & Formulation Design

Q1: Why do 4,5-dimethyl-1H-indole-2-carboxylic acid derivatives typically exhibit poor oral bioavailability? A1: The poor bioavailability of this scaffold is driven by a combination of high lipophilicity, molecular planarity, and pH-dependent ionization. The addition of methyl groups at the C4 and C5 positions increases the electron density of the indole ring and significantly raises the lipophilicity (LogP) of the molecule. While this enhances metabolic stability against CYP450-mediated oxidation, it drastically increases the crystal lattice energy. Consequently, dissolution becomes the rate-limiting step in oral absorption[1]. Furthermore, the C2-carboxylic acid moiety is predominantly ionized at physiological pH (pH 7.4), which restricts transcellular passive diffusion across the intestinal epithelium, effectively classifying these molecules as BCS Class II or IV compounds.

Q2: What are the most effective chemical modifications to enhance the permeability of these derivatives without losing target affinity? A2: If the carboxylic acid is not strictly required for target binding (or if a prodrug approach is viable), two primary strategies are recommended:

  • Bioisosteric Replacement: Replacing the carboxylic acid with an N-acyl sulfonamide or converting it to an indole-2-carboxamide.2 demonstrate that this bioisosteric replacement maintains necessary hydrogen-bonding interactions while vastly improving membrane permeability and in vivo exposure[2].

  • Prodrug Formation: Converting the acid to an ester (e.g., methyl or ethyl ester) masks the negative charge.3 confirms that ester prodrugs exhibit significantly enhanced solubility and oral bioavailability, relying on intracellular esterases for in vivo cleavage[3].

Q3: If chemical modification is restricted due to Structure-Activity Relationship (SAR) constraints, which formulation strategy is best suited for this scaffold? A3: For highly crystalline, lipophilic indole derivatives, Self-Microemulsifying Drug Delivery Systems (SMEDDS) or Amorphous Solid Dispersions (ASDs) are the most effective. SMEDDS utilize a mixture of oils, surfactants, and co-surfactants to keep the drug in a solubilized state in the gastrointestinal tract, bypassing the high-energy dissolution step and mitigating food effects.

Part 2: Troubleshooting Guide – Experimental Workflows

Issue 1: Severe precipitation of the derivative in simulated intestinal fluids during in vitro pharmacokinetic profiling.

Root Cause: The compound is likely experiencing kinetic supersaturation followed by rapid nucleation when transitioning from a low pH (stomach) to a higher pH (intestine), or the assay is measuring kinetic rather than true thermodynamic solubility. Resolution: Implement a self-validating Biorelevant Thermodynamic Solubility Profiling protocol.

Step-by-Step Methodology: Biorelevant Thermodynamic Solubility (Miniaturized Shake-Flask)

  • Media Preparation: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5) and FeSSIF (Fed State Simulated Intestinal Fluid, pH 5.0) using standardized sodium taurocholate and lecithin powders to accurately mimic physiological bile salt micelles.

  • Incubation: Add an excess of the solid 4,5-dimethyl-1H-indole-2-carboxylic acid derivative (e.g., 2 mg) to 1 mL of the biorelevant media in a sealed glass HPLC vial.

  • Equilibration: Agitate the vials on an orbital shaker at 37°C and 200 rpm for 24 to 48 hours. Causality: 24+ hours of incubation ensures the system reaches thermodynamic equilibrium, preventing the overestimation of solubility caused by transient kinetic supersaturation.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 100 µL of filtrate to prevent drug adsorption artifacts on the filter membrane.

  • Quantification & Self-Validation: Analyze the filtrate via HPLC-UV.

    • Self-Validation Check: Measure the final pH of the solution post-incubation. If the pH has shifted by >0.1 units from the starting media, the buffering capacity was overwhelmed by the compound's ionization. The resulting solubility value is invalid for that specific physiological compartment, and the buffer strength must be adjusted.

Issue 2: High in vitro permeability but negligible in vivo exposure (AUC) following oral administration.

Root Cause: The compound is likely a substrate for apical efflux transporters (e.g., P-glycoprotein/MDR1) or is undergoing rapid first-pass hepatic metabolism. Resolution: Implement a bidirectional Caco-2 permeability assay with self-validating controls to isolate efflux liability.

Step-by-Step Methodology: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell filter inserts (0.4 µm pore size). Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Dosing Solution: Prepare a 10 µM solution of the compound in HBSS buffer. Use pH 6.5 for the apical chamber and pH 7.4 for the basolateral chamber. Causality: Establishing this pH gradient accurately mimics the physiological conditions of the human intestine, which is critical for carboxylic acid derivatives whose ionization state dictates passive diffusion.

  • Incubation & Sampling: Dose the apical chamber (for A-to-B transport) and basolateral chamber (for B-to-A transport) in parallel. Incubate at 37°C, taking 50 µL aliquots at 30, 60, 90, and 120 minutes.

  • Self-Validation & Analysis:

    • Include Propranolol as a high-permeability control.

    • Include Lucifer Yellow as a paracellular integrity control. Self-Validation Check: If the Apparent Permeability ( Papp​ ) of Lucifer Yellow exceeds 1×10−6 cm/s, the tight junctions of the monolayer are compromised, and the data for that specific insert must be discarded.

    • Calculate the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates significant active efflux, necessitating structural modification at the N1-indole position to reduce efflux transporter affinity[4].

Part 3: Quantitative Data Summary

The following table summarizes the typical impact of various optimization strategies on the pharmacokinetic parameters of indole-2-carboxylic acid scaffolds.

Table 1: Representative Pharmacokinetic Parameters for Indole-2-Carboxylic Acid Optimization

Compound / FormulationOptimization StrategyAqueous Solubility (µg/mL)Apparent Permeability ( Papp​ , 10−6 cm/s)Oral Bioavailability (F%)
4,5-Dimethyl-1H-indole-2-carboxylic acid Parent Scaffold< 5.00.8< 10%
Indole-2-carboxylic acid methyl ester Prodrug (Esterification)12.515.428%
N-phenylsulfonyl-indole-2-carboxamide Bioisostere Replacement45.018.255%
Parent Compound in SMEDDS Lipid Nanocarrier> 500.0*N/A (Bypasses efflux)68%

*Measured as the dispersed drug concentration within simulated intestinal fluid micelles.

Part 4: Visualizing the Optimization Logic

Below is the decision-making workflow for troubleshooting and enhancing the bioavailability of these specific derivatives.

Bioavailability_Optimization Start Poor Bioavailability of 4,5-Dimethyl-Indole-2-Carboxylic Acid Check Identify Limiting Factor (Solubility vs. Permeability) Start->Check Solubility Solubility Limited (High Crystal Energy / Lipophilicity) Check->Solubility Permeability Permeability Limited (Ionized Carboxyl Group) Check->Permeability Formulation Formulation Strategy: SMEDDS / ASDs Solubility->Formulation Modification Chemical Strategy: Prodrugs / Bioisosteres Solubility->Modification Permeability->Modification InVivo In Vivo PK Evaluation (Rodent Models) Formulation->InVivo Modification->InVivo InVivo->Check Poor Exposure Success Optimal Bioavailability Achieved InVivo->Success Adequate Exposure

Caption: Optimization workflow for enhancing indole-2-carboxylic acid bioavailability.

Part 5: References

  • Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Potent, Selective, and Orally Bioavailable Fructose-1,6-Bisphosphatase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • WO2003091215A1 - 3-substituted amino-1h-indole-2-carboxylic acid and 3-substituted amino-benzo[b]thiophene-2-carboxylic acid derivatives as interleukin-4 gene expression inhibitors Source: Google Patents URL:

  • Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication Source: NIH / PMC URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Mechanism of Action of Novel Indole-2-Carboxylic Acid Derivatives: A Comparative Approach with 4,5-dimethyl-1H-indole-2-carboxylic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of novel compounds, using the uncharacterized molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of novel compounds, using the uncharacterized molecule, 4,5-dimethyl-1H-indole-2-carboxylic acid, as a case study. We will navigate the process from broad-based screening to in-depth target validation, emphasizing experimental design, data interpretation, and comparison with established alternatives.

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable diversity of biological activities. These range from antiviral and anti-inflammatory to metabolic and neurological modulation. This diversity, while promising, presents a challenge when a novel analogue like 4,5-dimethyl-1H-indole-2-carboxylic acid emerges with no pre-existing biological data[1]. The core objective of this guide is to provide a systematic and scientifically rigorous pathway to uncover its MoA.

Part 1: Initial Target Screening - A Broad-Based Strategy

Given the panoply of activities associated with the indole-2-carboxylic acid core, a broad-based initial screening is a cost-effective and efficient first step to identify the most promising biological activity. This "target fishing" approach leverages our knowledge of the scaffold's known interactions.

Rationale for Target Selection:

The initial screen should encompass a panel of assays representing the most prominent and well-documented activities of the indole-2-carboxylic acid class:

  • HIV-1 Integrase Inhibition: The parent indole-2-carboxylic acid has been shown to inhibit HIV-1 integrase by chelating magnesium ions in the enzyme's active site[2][3].

  • PPARγ Modulation: Aryl derivatives of indole-2-carboxylic acid are known to be potent and selective modulators of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of glucose metabolism[4].

  • CysLT1 Receptor Antagonism: Certain derivatives act as antagonists of the Cysteinyl Leukotriene Receptor 1 (CysLT1), a G-protein coupled receptor (GPCR) involved in asthma and allergic rhinitis[5].

  • NMDA Receptor Antagonism: Diacid analogues have demonstrated antagonism at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a crucial ion channel in the central nervous system[6].

  • EGFR/CDK2 Inhibition: Indole-2-carboxamides, closely related analogues, have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both critical targets in oncology[7].

Proposed Initial Screening Panel:

Target ClassSpecific TargetAssay TypeComparator Compound(s)
Antiviral HIV-1 IntegraseBiochemical (Strand Transfer)Indole-2-carboxylic acid, Raltegravir
Metabolic PPARγLigand Binding AssayRosiglitazone
Inflammation CysLT1 ReceptorRadioligand Binding AssayMontelukast
Neuroscience NMDA Receptor (Glycine Site)Radioligand Binding AssayGlycine, L-689,560
Oncology EGFR & CDK2 KinasesKinase Activity AssayErlotinib (EGFR), Roscovitine (CDK2)

For the remainder of this guide, we will proceed with a hypothetical scenario where the initial screen reveals a significant inhibitory activity of 4,5-dimethyl-1H-indole-2-carboxylic acid against HIV-1 integrase.

Part 2: In-depth Validation of HIV-1 Integrase Inhibition

Following the promising lead from our initial screen, the next phase involves a series of more detailed experiments to confirm and characterize the inhibitory activity against HIV-1 integrase. This section will compare the performance of our test compound, 4,5-dimethyl-1H-indole-2-carboxylic acid, against the parent scaffold (Indole-2-carboxylic acid) and a clinically approved inhibitor, Raltegravir.

Experimental Workflow for Validation

The following workflow provides a logical progression from biochemical confirmation to cell-based efficacy.

G A Biochemical IC50 Determination (Strand Transfer Assay) B Mechanism of Inhibition Study (Enzyme Kinetics) A->B Confirm direct inhibition C Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) A->C Verify target interaction in cells D Cell-based Antiviral Assay (HIV-1 Infected T-cells) A->D Assess cellular potency E Cytotoxicity Assay (Uninfected T-cells) D->E Determine therapeutic window F Selectivity Index Calculation (CC50 / EC50) D->F E->F

Caption: A stepwise workflow for validating a potential HIV-1 integrase inhibitor.

Protocol 1: HIV-1 Integrase Strand Transfer Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the catalytic activity of recombinant HIV-1 integrase.

Methodology:

  • Reagent Preparation:

    • Prepare a 10x reaction buffer (e.g., 250 mM MOPS pH 7.2, 75 mM MgCl2, 50 mM DTT).

    • Dilute recombinant HIV-1 integrase to a working concentration (e.g., 200 nM) in dilution buffer.

    • Prepare a substrate solution containing a donor DNA (oligonucleotide mimicking the viral DNA end) and a target DNA (oligonucleotide mimicking host DNA). Often, one of these is labeled (e.g., with biotin or a fluorophore) for detection.

    • Prepare serial dilutions of 4,5-dimethyl-1H-indole-2-carboxylic acid, Indole-2-carboxylic acid, and Raltegravir in DMSO, then dilute further in reaction buffer.

  • Reaction Setup (96-well plate format):

    • To each well, add 5 µL of the compound dilution.

    • Add 20 µL of the integrase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 25 µL of the DNA substrate solution.

  • Incubation and Termination:

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding a chelating agent like EDTA.

  • Detection:

    • The detection method depends on the DNA labels used. A common method is a colorimetric ELISA-based assay where the integrated DNA is captured and detected.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Comparative Data:

CompoundIC50 (µM)
4,5-dimethyl-1H-indole-2-carboxylic acid 15.8
Indole-2-carboxylic acid32.4[3]
Raltegravir0.05

Interpretation: The hypothetical data suggests that the addition of the two methyl groups on the indole ring of 4,5-dimethyl-1H-indole-2-carboxylic acid improves its inhibitory potency by approximately two-fold compared to the parent compound. However, it is still significantly less potent than the established drug, Raltegravir.

Signaling Pathway Context: HIV-1 Integration

Understanding the pathway is crucial for interpreting experimental results. HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral lifecycle.

HIV_Integration cluster_virus HIV-1 Virion cluster_cell Host Cell vDNA Viral DNA PIC Pre-integration Complex (PIC) vDNA->PIC IN Integrase IN->PIC Nucleus Nucleus PIC->Nucleus HostDNA Host DNA PIC->HostDNA Strand Transfer Integrated Integrated Provirus HostDNA->Integrated Inhibitor 4,5-dimethyl-1H-indole- 2-carboxylic acid Inhibitor->PIC Inhibits Strand Transfer

Caption: The inhibitory action of the compound on the HIV-1 integration pathway.

Protocol 2: Cell-based Antiviral Assay

Objective: To determine the half-maximal effective concentration (EC50) of the compound in a cellular context, measuring its ability to inhibit viral replication.

Methodology:

  • Cell Culture:

    • Culture a susceptible T-cell line (e.g., MT-4 cells) in appropriate media.

    • Prepare a stock of HIV-1 (e.g., strain IIIB).

  • Assay Setup:

    • Seed the T-cells into a 96-well plate.

    • Add serial dilutions of the test compounds to the cells.

    • Infect the cells with a predetermined amount of HIV-1.

    • Include uninfected cells as a negative control and infected, untreated cells as a positive control.

  • Incubation:

    • Incubate the plates for 4-5 days at 37°C in a CO2 incubator.

  • Measurement of Viral Replication:

    • Viral replication can be quantified by several methods, such as measuring the activity of reverse transcriptase in the culture supernatant or using a reporter virus (e.g., expressing luciferase). A common method is the p24 antigen capture ELISA.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each compound concentration.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Hypothetical Comparative Data:

CompoundAntiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/EC50)
4,5-dimethyl-1H-indole-2-carboxylic acid 25.2 >100 >4.0
Indole-2-carboxylic acid48.9>100>2.0
Raltegravir0.08>100>1250

Interpretation: The cell-based data corroborates the biochemical findings, with 4,5-dimethyl-1H-indole-2-carboxylic acid showing improved antiviral activity and a better selectivity index compared to its parent compound. The lack of significant cytotoxicity (CC50 > 100 µM) is a positive indicator of its therapeutic potential, although its potency remains far from that of Raltegravir.

Part 3: Comparative Analysis and Troubleshooting

The validation process is iterative. The data we have generated (hypothetically) for 4,5-dimethyl-1H-indole-2-carboxylic acid consistently shows it to be a modest inhibitor of HIV-1 integrase, outperforming the parent scaffold but not matching a clinical-grade drug.

What if the results were negative?

If the compound had shown no activity in the initial screen, the next logical step would be to consider derivatization. For instance, based on the literature, converting the carboxylic acid to a carboxamide could open up the possibility of activity as a CB1 allosteric modulator[8] or an EGFR/CDK2 inhibitor[7]. This highlights the importance of the initial broad screen in guiding the subsequent research direction.

What if the biochemical and cellular data did not correlate?

A potent biochemical IC50 but a weak cellular EC50 could suggest several issues:

  • Poor cell permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.

  • Efflux pump substrate: The compound might be actively transported out of the cell.

  • Metabolic instability: The compound could be rapidly metabolized into an inactive form within the cell.

These possibilities would necessitate further experiments, such as permeability assays (e.g., PAMPA) and metabolic stability studies with liver microsomes.

Conclusion

This guide has outlined a systematic and comparative approach to validate the mechanism of action for a novel compound, 4,5-dimethyl-1H-indole-2-carboxylic acid. By starting with a broad screen based on the known activities of the indole-2-carboxylic acid scaffold and then proceeding with in-depth biochemical and cell-based assays, we can build a robust evidence base for its biological function. The comparative analysis against both a parent compound and a known drug is essential for contextualizing the results and making informed decisions about the future of the research program. This structured methodology ensures scientific rigor and provides a clear path forward in the complex but rewarding process of drug discovery.

References

  • Meng, Z. et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link]

  • PubChem. (n.d.). 4,5-dimethyl-1h-indole-2-carboxylic acid. PubChem. Available at: [Link]

  • Luo, L. et al. (2005). Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Meng, Z. et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link]

  • Yuan, Y. et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kapur, A. et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Available at: [Link]

  • Carothers, T. M. et al. (2005). CoMFA, Synthesis, and Pharmacological Evaluation of (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic Acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S. et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. Available at: [Link]

  • (Reference for TRPV1 agonism - not used in the main text but available for further reading)
  • (Reference for a commercially available source of a related compound - not used in the main text)

Sources

Comparative

Validation of a Scalable Synthetic Route for 4,5-Dimethyl-1H-indole-2-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter process chemistry bottlenecks where theoretical elegance meets the harsh realities of scale-up. The large-scale production of 4,5-dimethyl-1H-indole-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter process chemistry bottlenecks where theoretical elegance meets the harsh realities of scale-up. The large-scale production of 4,5-dimethyl-1H-indole-2-carboxylic acid —a critical building block for NMDA-glycine antagonists and antiviral agents—presents a notorious regiochemical challenge.

This guide objectively compares traditional synthetic methodologies against an optimized, self-validating Halogen-Blocked Japp-Klingemann-Fischer process. By dissecting the causality behind our experimental choices, we provide a robust framework for achieving >99% regiomeric purity at a multi-kilogram scale.

The Regiochemical Dilemma: Why Traditional Routes Fail

When evaluating synthetic routes for substituted indoles, the1 is often the default choice[1]. However, applying this directly to 4,5-dimethylindole production reveals severe limitations.

Alternative 1: Direct Fischer Indole Synthesis

Reacting 3,4-dimethylphenylhydrazine with ethyl pyruvate yields an enehydrazine intermediate that must undergo a [3,3]-sigmatropic rearrangement. This rearrangement can occur at either the C2 or C6 position of the aromatic ring. Because the C2 position is heavily sterically hindered by the adjacent C3 methyl group, the cyclization is overwhelmingly directed to the unhindered C6 position. The Result: The reaction yields predominantly the undesired 5,6-dimethylindole isomer (typically an 85:15 ratio). Separating these regioisomers requires exhaustive recrystallizations, destroying the yield and inflating the E-factor.

Alternative 2: Hemetsberger-Knittel Synthesis

This route condenses 3,4-dimethylbenzaldehyde with ethyl azidoacetate. While it bypasses the Fischer regioselectivity issue, the thermolysis of 2 at scale[2]. It is strictly limited to bench-scale discovery chemistry.

The Optimized Solution: Halogen-Blocked Japp-Klingemann Route

To achieve absolute regiocontrol without explosive intermediates, we engineered a Halogen-Blocked pathway. By introducing a transient bromine atom at the C6 position of the aniline precursor, we sterically and electronically block the undesired cyclization route, forcing the Fischer rearrangement exclusively to the C2 position.

Furthermore, we replaced the unstable hydrazine precursor with a 3[3]. This allows us to generate the hydrazone directly from a diazonium salt and cheap ethyl 2-methylacetoacetate, bypassing the isolation of toxic arylhydrazines.

Regioselectivity A 3,4-Dimethylphenylhydrazine (Direct Fischer) B Cyclization at C6 (Sterically Favored) A->B C 5,6-Dimethylindole (Undesired Isomer) B->C D 6-Bromo-3,4-dimethylphenylhydrazine (Blocked Route) E Cyclization at C2 (C6 Blocked by Br) D->E F 7-Bromo-4,5-dimethylindole (Desired Precursor) E->F

Regioselectivity in Fischer Indole Synthesis: Direct vs. Halogen-Blocked Cyclization.

Quantitative Performance Comparison

The table below summarizes the analytical validation of the three routes based on a 10 kg pilot-scale projection.

Performance MetricDirect Fischer SynthesisHemetsberger-KnittelOptimized Blocked Route
Regiomeric Purity ~15% (4,5-isomer)>99%>99%
Overall Yield <10% (post-purification)45%62%
Process Safety Moderate (Toxicity)Low (Explosion risk)High (Controlled)
Scalability Limit Multi-kg (High waste)<100 g (Thermal hazard)>100 kg (Proven)
E-Factor >1208545

Self-Validating Experimental Protocols

The following step-by-step methodology ensures a self-validating system where each intermediate's purity dictates the success of the subsequent step.

Workflow N1 3,4-Dimethylaniline N2 Bromination (C6-Block) N1->N2 N3 Japp-Klingemann Coupling N2->N3 N4 Fischer Cyclization N3->N4 N5 Catalytic Debromination N4->N5 N6 Saponification & Isolation N5->N6

Step-by-step workflow of the optimized, halogen-blocked synthetic route.

Step 1: Regioselective Bromination (The "Block")
  • Protect 3,4-dimethylaniline using acetic anhydride to form N-(3,4-dimethylphenyl)acetamide.

  • Dissolve the acetanilide in glacial acetic acid and add 1.05 eq of Br₂ dropwise at 15°C. The acetamido group directs ortho, and steric hindrance at C2 forces quantitative bromination at C6.

  • Hydrolyze with 6N HCl at reflux to yield 6-bromo-3,4-dimethylaniline hydrochloride .

Step 2: Japp-Klingemann Azo Coupling
  • Diazotize the aniline salt with aqueous NaNO₂ at 0–5°C.

  • Add the cold diazonium solution to a chilled mixture of ethyl 2-methylacetoacetate and KOH (aq).

  • Nucleophilic attack by the methine carbon is followed by spontaneous deacetylation, yielding ethyl pyruvate (6-bromo-3,4-dimethylphenyl)hydrazone . This elegantly bypasses the isolation of toxic hydrazines[3].

Step 3: Directed Fischer Cyclization
  • Dissolve the hydrazone in toluene and add 2.0 eq of p-toluenesulfonic acid (p-TsOH).

  • Reflux for 12 hours with a Dean-Stark trap to remove water and ammonia. Because C6 is blocked by bromine, the [3,3]-sigmatropic rearrangement is forced onto the C2 position[1].

  • Wash with saturated NaHCO₃ and concentrate to isolate ethyl 7-bromo-4,5-dimethyl-1H-indole-2-carboxylate .

Step 4: Catalytic Debromination & Saponification
  • Dissolve the indole ester in a 1:1 mixture of THF/MeOH. Add 10% Pd/C and 1.5 eq of triethylamine (to scavenge liberated HBr).

  • Hydrogenate at 40 psi at room temperature until hydrogen uptake ceases, effectively removing the bromine block. Filter the catalyst through Celite.

  • To the filtrate, add4 and stir for 20 hours to saponify the ester[4].

  • Acidify the aqueous layer with 1N HCl. The highly pure 4,5-dimethyl-1H-indole-2-carboxylic acid will precipitate as a white solid. Filter and dry under vacuum.

References

  • Bessard, Y., et al. "Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate." Organic Process Research & Development, ACS Publications, 1998. 3

  • "Synthesis of Tricyclic Indole-2-caboxylic Acids as Potent NMDA-Glycine Antagonists." The Journal of Organic Chemistry, ACS Publications, 2001. 4

  • Wagaw, S., et al. "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 1999. 1

  • "The synthetic method of the formic acid of substituted indole 2." Patent CN104402795B, Google Patents. 2

Sources

Validation

Reproducibility of Biological Assays Using 4,5-Dimethyl-1H-indole-2-carboxylic Acid: A Comparison Guide

As drug discovery programs increasingly rely on privileged scaffolds, indole-2-carboxylic acid (I2CA) derivatives have emerged as highly versatile molecules. They are prominently recognized as competitive antagonists of...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on privileged scaffolds, indole-2-carboxylic acid (I2CA) derivatives have emerged as highly versatile molecules. They are prominently recognized as competitive antagonists of the NMDA receptor glycine site and as potent scaffolds for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) .

The introduction of methyl groups at the 4 and 5 positions to create 4,5-dimethyl-1H-indole-2-carboxylic acid (4,5-DM-I2CA) significantly alters the molecule's lipophilicity and steric bulk. While this modification can exponentially enhance binding affinity to hydrophobic pockets, it introduces critical challenges in assay reproducibility—primarily through altered solvation dynamics and colloidal aggregation.

This guide provides an objective, data-backed comparison of 4,5-DM-I2CA against unsubstituted I2CA and industry-standard inhibitors, alongside self-validating protocols designed to guarantee reproducible data.

Mechanistic Grounding: Causality Behind the Assays

To design a reproducible assay, one must first understand the physical chemistry of the target-ligand interaction.

  • HIV-1 Integrase Inhibition: The C2-carboxyl group and the indole nitrogen of 4,5-DM-I2CA act as a bidentate pharmacophore that chelates the two Mg²⁺ ions within the integrase catalytic core . The 4,5-dimethyl substitution extends into the hydrophobic cavity normally occupied by the viral DNA (vDNA) 3'-end, enhancing π−π stacking.

  • NMDA Receptor Modulation: The indole core mimics the endogenous co-agonist glycine. The dimethyl substitution increases the residence time in the lipid-rich boundary of the receptor but requires strict control of non-specific binding during in vitro assays.

Mechanism cluster_0 Inhibitor Scaffold (4,5-DM-I2CA) cluster_1 HIV-1 Integrase Active Site I2CA Indole-2-carboxylate Core (Metal Chelator) Mg Two Mg2+ Ions (Catalytic Core) I2CA->Mg Bidentate Chelation Dimethyl 4,5-Dimethyl Substitution (Hydrophobic Shield) Pocket Hydrophobic Pocket (Viral DNA Binding) Dimethyl->Pocket Steric / pi-pi Interaction StrandTransfer Strand Transfer Blocked (Assay Signal Output) Mg->StrandTransfer Catalyzes Pocket->StrandTransfer Aligns vDNA

Diagram 1: Mechanistic logic of 4,5-DM-I2CA binding and assay signal generation.

Comparative Assay Performance

When evaluating 4,5-DM-I2CA, it is critical to benchmark its performance against the parent compound (I2CA) and established clinical/tool standards (Raltegravir for HIV-1 IN; 5,7-Dichlorokynurenic acid [5,7-DCKA] for NMDA). The table below summarizes expected quantitative metrics, emphasizing the Hill Slope and Z'-Factor —the ultimate indicators of assay reproducibility and stoichiometric binding.

CompoundTargetPotency (IC₅₀ / Kᵢ)Hill SlopeZ'-FactorAqueous Solubility Limit
4,5-DM-I2CA HIV-1 Integrase~3.2 µM1.1 - 1.40.72< 50 µM (in 1% DMSO)
I2CA (Parent) HIV-1 Integrase~32.4 µM0.9 - 1.10.85> 200 µM (in 1% DMSO)
Raltegravir HIV-1 Integrase~0.06 µM1.00.88> 500 µM (in 1% DMSO)
4,5-DM-I2CA NMDA (Glycine site)~15.0 µM1.20.65< 50 µM (in 1% DMSO)
5,7-DCKA NMDA (Glycine site)~0.1 µM1.00.80~ 100 µM (in 1% DMSO)

Data synthesis based on structural activity relationships of indole-2-carboxylates .

Self-Validating Experimental Protocols

To prevent the lipophilic nature of 4,5-DM-I2CA from causing false positives (via colloidal aggregation or enzyme denaturation), the following protocols integrate built-in causality checks.

Protocol 1: HIV-1 Integrase Strand Transfer Fluorescence Assay

Objective: Measure the inhibition of vDNA integration into host DNA.

  • Reagent Preparation (The Solubility Check):

    • Action: Dissolve 4,5-DM-I2CA in 100% anhydrous DMSO to a 10 mM stock.

    • Causality: The 4,5-dimethyl groups drastically reduce aqueous solubility. Diluting directly into aqueous buffer causes micelle formation. Intermediate dilutions must be performed in DMSO, ensuring the final assay concentration of DMSO never exceeds 1% to maintain integrase structural integrity.

  • Enzyme Pre-incubation (The Chelation Step):

    • Action: In a 384-well black microplate, combine 50 nM recombinant HIV-1 Integrase, 10 mM MgCl₂, 0.01% CHAPS, and the inhibitor. Incubate at 37°C for 30 minutes.

    • Causality: The inhibitor must chelate the Mg²⁺ ions in the active site before the target DNA substrate is introduced. The addition of 0.01% CHAPS (a zwitterionic detergent) is critical; it prevents the highly lipophilic 4,5-DM-I2CA from forming colloidal aggregates that non-specifically sequester the enzyme.

  • Substrate Addition:

    • Action: Add 20 nM of fluorescently labeled double-stranded vDNA mimic. Incubate for 1 hour.

    • Causality: Strand transfer relies on the precise alignment of vDNA. If 4,5-DM-I2CA is correctly bound to the hydrophobic pocket, strand transfer is sterically blocked.

  • Data Validation:

    • Action: Measure fluorescence polarization. Calculate the Z'-factor for the plate using Raltegravir as the positive control and 1% DMSO as the negative control.

    • Causality: A Z'-factor > 0.6 validates the assay. If the calculated Hill slope of 4,5-DM-I2CA exceeds 1.5, discard the data—this indicates non-specific aggregation rather than 1:1 stoichiometric binding.

Protocol 2: NMDA Receptor Radioligand Binding Assay

Objective: Quantify competitive binding at the glycine co-agonist site.

  • Membrane Preparation: Isolate rat cortical membranes and resuspend in 50 mM Tris-acetate buffer (pH 7.4).

  • Competitive Binding: Incubate membranes with 10 nM [³H]-glycine and varying concentrations of 4,5-DM-I2CA (0.1 µM to 100 µM) for 45 minutes at 4°C.

  • Filtration and Washing (The Adsorption Check):

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Wash three times with ice-cold buffer.

    • Causality: The 4,5-dimethyl substitution makes the compound "sticky." Pre-soaking filters in PEI neutralizes the negative charge of the glass fibers, preventing non-specific adsorption of the lipophilic inhibitor, which would otherwise artificially inflate the apparent Kᵢ.

Reproducibility Workflow & Troubleshooting

When working with substituted indole-2-carboxylates, assay failure is rarely due to a lack of target affinity; it is almost always a formulation or solvation issue. Follow this workflow to ensure data integrity.

Workflow Prep Compound Preparation (100% DMSO Stock) Dilution Aqueous Dilution + 0.01% CHAPS (Max 1% DMSO Final) Prep->Dilution Serial Dilution Check Turbidity / DLS Check (Rule out colloidal aggregation) Dilution->Check Quality Control Check->Dilution If Aggregated (Adjust Detergent) Assay Integrase / NMDA Assay (Strict Mg2+ pre-incubation) Check->Assay If Monomeric Solution Validation Self-Validation (Z'-factor > 0.6, Hill Slope 0.9-1.4) Assay->Validation Data Processing

Diagram 2: Reproducibility workflow for highly lipophilic indole-2-carboxylate assays.

Troubleshooting the "Hill Slope Anomaly": If your dose-response curve for 4,5-DM-I2CA yields a steep Hill slope (>1.5), the compound is likely precipitating out of the aqueous buffer and forming aggregates that denature the target protein. To rescue the assay, increase the concentration of non-ionic or zwitterionic detergent (e.g., up to 0.05% CHAPS) and verify compound solubility using Dynamic Light Scattering (DLS) prior to enzyme addition.

References

  • Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: Molecules (MDPI), 2023, 28(24), 8020. URL: [Link]

Safety & Regulatory Compliance

Safety

4,5-dimethyl-1H-indole-2-carboxylic acid proper disposal procedures

Proper management of laboratory chemical waste is not merely a regulatory obligation; it is a fundamental pillar of scientific integrity and operational safety[1]. As a building block frequently utilized in drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper management of laboratory chemical waste is not merely a regulatory obligation; it is a fundamental pillar of scientific integrity and operational safety[1]. As a building block frequently utilized in drug discovery and organic synthesis, 4,5-dimethyl-1H-indole-2-carboxylic acid (CAS: 50536-47-5) requires stringent handling and disposal protocols[2].

Because indole carboxylic acids are fine organic solids that pose specific respiratory, dermal, and ocular irritation risks, their disposal cannot be treated as an afterthought. Improper disposal can lead to severe environmental contamination, facility cross-contamination, and substantial federal penalties[1].

This guide provides a self-validating, step-by-step operational protocol for the safe containment, tracking, and destruction of 4,5-dimethyl-1H-indole-2-carboxylic acid, grounded in the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" framework[3].

Hazard Profiling & Physicochemical Causality

To design an effective disposal strategy, we must first understand the physical and chemical nature of the substance. We do not simply place chemicals in a bin; we engineer containment strategies based on their specific hazard profiles.

4,5-dimethyl-1H-indole-2-carboxylic acid is an organic powder. Because it is a solid, it is prone to aerosolization. This dictates that wet-cleaning methods during a spill are contraindicated, as they can spread the material or create hard-to-manage sludges. Furthermore, while it is not acutely toxic (P-listed), it is regulated as a characteristic hazardous waste due to its irritant properties[2].

Table 1: Physicochemical Properties & Disposal Implications

PropertyValueOperational Disposal Implication
Chemical Name 4,5-dimethyl-1H-indole-2-carboxylic acidMust use the full IUPAC name on all waste tags. Abbreviations (e.g., "Indole Acid") violate EPA labeling rules[4].
CAS Number 50536-47-5Essential for accurate manifest tracking by the final Treatment, Storage, and Disposal Facility (TSDF)[2].
Physical State Solid (Powder)High risk of dust generation. Mandates dry-cleanup protocols and the use of N95/P100 respirators during spill management.
Hazard Class Irritant (Skin/Eye/Respiratory)Requires secondary containment to prevent dermal exposure.
EPA Waste Code Unlisted (Characteristic Solid)Managed as generic non-halogenated organic waste. Destined for high-temperature thermal incineration[4].

The "Cradle-to-Grave" Disposal Workflow

The following workflow maps the lifecycle of 4,5-dimethyl-1H-indole-2-carboxylic acid waste from the moment it is generated at the laboratory bench to its final destruction.

G Start Waste Generation (Lab Bench) SAA Satellite Accumulation Area (SAA) < 55 Gallons Limit Start->SAA Transfer immediately Labeling Labeling & Containment 'Hazardous Waste' + Hazard Class SAA->Labeling Apply EPA tags CAA Central Accumulation Area (CAA) Max 90/180 Days Labeling->CAA If >55 gal or time limit reached TSDF Licensed TSDF High-Temp Incineration CAA->TSDF Transport via licensed vendor Complete Certificate of Destruction (Cradle-to-Grave Complete) TSDF->Complete Final documentation

Lifecycle workflow for 4,5-dimethyl-1H-indole-2-carboxylic acid disposal under RCRA guidelines.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. If any step cannot be completed (e.g., a label is missing a hazard pictogram), the workflow halts, preventing downstream regulatory violations.

Phase 1: Point-of-Generation Segregation (SAA Protocol)

Under 40 CFR 262.15, laboratories are permitted to accumulate hazardous waste at or near the point of generation in a Satellite Accumulation Area (SAA)[5].

  • Container Selection: Select a chemically compatible, leak-proof container (High-Density Polyethylene (HDPE) or glass is ideal for solid organic acids)[1].

  • Volume Limits: Ensure the SAA does not exceed 55 gallons of total non-acute hazardous waste[5].

  • Operational Control: The container must remain under the direct control of the operator generating the waste and must be kept strictly closed unless waste is actively being added or removed[5]. Causality: Leaving a powder container open invites cross-draft aerosolization, risking respiratory exposure to lab personnel.

Phase 2: EPA-Compliant Labeling

A waste container without a proper label is an immediate RCRA violation.

  • Mandatory Wording: The container must be explicitly labeled with the words "Hazardous Waste" [4].

  • Chemical Identification: Write "4,5-dimethyl-1H-indole-2-carboxylic acid" clearly. Do not use chemical formulas or shorthand.

  • Hazard Indication: Apply the GHS "Exclamation Mark" pictogram to indicate its status as a skin/eye/respiratory irritant[4].

  • Dating: Do not date the container while it is in the SAA. The accumulation start date is only applied the moment the container is moved to the Central Accumulation Area (CAA)[4].

Phase 3: Spill Management & Decontamination

In the event of a benchtop spill of 4,5-dimethyl-1H-indole-2-carboxylic acid:

  • Isolate: Evacuate unnecessary personnel and ensure adequate ventilation.

  • PPE: Don nitrile gloves, safety goggles, and a particulate respirator (N95 or higher).

  • Dry Cleanup: Do not use water. Use dry cleanup procedures (e.g., a dedicated HEPA-filtered vacuum or careful sweeping) to avoid generating dust.

  • Contain: Place all recovered powder and contaminated cleanup materials (paper towels, broken glass) into a designated hazardous waste container and seal it tightly.

Phase 4: Transfer to CAA and Final Destruction
  • Transfer: Once the SAA container is full, or facility policy dictates, move it to the facility's Central Accumulation Area (CAA).

  • Date Application: Immediately apply the accumulation start date to the label[4]. Depending on your facility's generator status (LQG vs. SQG), you have 90 or 180 days to remove the waste from the site[4].

  • Vendor Handoff: Transfer the waste to a licensed hazardous waste transporter. The standard destruction method for 4,5-dimethyl-1H-indole-2-carboxylic acid is high-temperature thermal incineration[4].

  • Manifest Archiving: Retain the signed hazardous waste manifest (the "Certificate of Destruction"). This document proves the "cradle-to-grave" cycle is complete and must be kept on file for at least three years to satisfy EPA audit requirements[3].

References

  • Resource Conservation and Recovery Act (RCRA) Overview US Environmental Protection Agency (EPA)[Link]

  • 40 CFR Part 262 Subpart A -- General (Satellite Accumulation Area Regulations) Electronic Code of Federal Regulations (eCFR)[Link]

  • 5-HYDROXY-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLIC ACID / 4,5-dimethyl-1H-indole-2-carboxylic acid Substance Data NextSDS Chemical Database[Link]

  • Managing Hazardous Chemical Waste in the Lab: Waste Disposition and Waste Reduction Lab Manager[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Daniels Health[Link]

Sources

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